dPLOT
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
92444-08-1 |
|---|---|
Fórmula molecular |
C42H71N11O11S2 |
Peso molecular |
970.2 g/mol |
Nombre IUPAC |
N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-di(butan-2-yl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H71N11O11S2/c1-9-21(4)32(38(61)46-19-30(45)56)51-37(60)27-13-12-16-53(27)41(64)26-20-65-66-42(7,8)18-31(57)50-33(22(5)10-2)40(63)52-34(23(6)11-3)39(62)47-24(14-15-28(43)54)35(58)48-25(17-29(44)55)36(59)49-26/h21-27,32-34H,9-20H2,1-8H3,(H2,43,54)(H2,44,55)(H2,45,56)(H,46,61)(H,47,62)(H,48,58)(H,49,59)(H,50,57)(H,51,60)(H,52,63) |
Clave InChI |
XMOONRQYUXCDEX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)N1)(C)C)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)N1)(C)C)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |
Sinónimos |
1-deaminopenicillamyl-2-Leu-oxytocin dPLOT oxytocin, 1-desaminopenicillamyl-Leu(2)- oxytocin, 1-desaminopenicillamyl-leucine(2)- |
Origen del producto |
United States |
Foundational & Exploratory
Osimertinib: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the third-generation EGFR inhibitor, Osimertinib, detailing its chemical properties, mechanism of action, clinical efficacy, and key experimental methodologies.
Introduction
Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has emerged as a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] This guide provides a comprehensive technical overview of Osimertinib for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is C₂₈H₃₃N₇O₂.[4] The IUPAC name for Osimertinib is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[4]
Chemical Structure of Osimertinib:
(Note: This is a simplified 2D representation. Ph = Phenyl, Py = Pyrimidinyl, In = Indolyl)
Mechanism of Action
Osimertinib is an irreversible inhibitor of EGFR.[5] It selectively targets both EGFR TKI-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[5] The key to its irreversible action is the covalent bond it forms with a cysteine residue (C797) in the ATP-binding site of the mutant EGFR kinase domain.[6][7] This binding blocks the downstream signaling pathways that drive tumor growth and proliferation, primarily the PI3K/AKT and RAS/RAF/MAPK pathways.[3][8] A significant advantage of Osimertinib is its lower affinity for wild-type EGFR, which is believed to contribute to a more favorable safety profile compared to earlier-generation EGFR TKIs.[3]
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the point of intervention by Osimertinib.
Caption: EGFR signaling pathway and Osimertinib's mechanism of action.
Quantitative Data from Clinical Trials
The efficacy of Osimertinib has been demonstrated in several pivotal clinical trials. The following tables summarize key findings from the FLAURA, FLAURA2, and AURA3 studies.
Table 1: FLAURA Trial - First-Line Treatment of EGFR-Mutated NSCLC
| Endpoint | Osimertinib | Comparator EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
Data from the FLAURA trial in patients with previously untreated advanced EGFR-mutated NSCLC.[8][9][10]
Table 2: FLAURA2 Trial - First-Line Osimertinib with or without Chemotherapy
| Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.0001 |
| Median Overall Survival | 47.5 months | 37.6 months | 0.77 (0.61-0.96) | 0.0202 |
Data from the FLAURA2 trial in patients with previously untreated, EGFR-mutated locally advanced or metastatic NSCLC.[11][12]
Table 3: AURA3 Trial - Second-Line Treatment of EGFR T790M-Positive NSCLC
| Endpoint | Osimertinib | Platinum-based Doublet Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |
| Median Overall Survival | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |
Data from the AURA3 trial in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[4][9][13] The overall survival data was confounded by a high rate of crossover from the chemotherapy arm to the Osimertinib arm.[4][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Osimertinib.
Biochemical Assay for EGFR Kinase Inhibition (IC₅₀ Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against EGFR kinase activity using the ADP-Glo™ Kinase Assay.
Workflow Diagram:
Caption: Workflow for EGFR Kinase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2x concentrated solution of recombinant human EGFR kinase in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a 2x concentrated solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase reaction buffer.
-
Perform serial dilutions of Osimertinib in the kinase reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of each Osimertinib dilution (or vehicle control) to the wells.
-
Add 2 µL of the 2x EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the 2x ATP/substrate solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each Osimertinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Osimertinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for Potency (Cell Viability)
This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to assess the potency of Osimertinib in cancer cell lines.
Workflow Diagram:
Caption: Workflow for Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed NSCLC cells (e.g., H1975 for T790M mutation, PC-9 for exon 19 deletion) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Treatment:
-
Prepare serial dilutions of Osimertinib in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib or vehicle control.
-
-
Incubation and Lysis:
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each Osimertinib concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Osimertinib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blotting for Phospho-Protein Analysis
This protocol details the use of Western blotting to analyze the effect of Osimertinib on the phosphorylation of EGFR and its downstream targets, AKT and ERK.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), phosphorylated AKT (p-AKT Ser473), and phosphorylated ERK (p-ERK Thr202/Tyr204), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH), overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.
-
Conclusion
Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its selective and irreversible mechanism of action provides a potent and durable response in patients with sensitizing and resistance mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other next-generation kinase inhibitors.
References
- 1. Final Overall Survival Analysis of FLAURA2: Osimertinib Plus Chemotherapy in EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 2. MEK or ERK inhibition effectively abrogates emergence of acquired osimertinib resistance in the treatment of EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. JNCCN 360 - Non–Small Cell Lung Cancer - AURA3 Overall Survival Analysis: Osimertinib Versus Chemotherapy for Advanced Lung Cancer [jnccn360.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 10. Restricted [jnjmedicalconnect.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. ilcn.org [ilcn.org]
- 13. cda-amc.ca [cda-amc.ca]
An In-depth Technical Guide to the Cellular Mechanism of Action of Imatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, marketed under the trade name Gleevec®, is a pioneering tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of specific cancers.[1][2] It functions as a targeted therapy, selectively inhibiting the activity of a small number of protein tyrosine kinases that are critical drivers in certain malignancies.[1][3][4][5] The primary targets of Imatinib are the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in Gastrointestinal Stromal Tumors (GISTs) and other cancers.[1][3][4][5] This guide provides a detailed examination of Imatinib's mechanism of action in cellular models, complete with quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
Imatinib's fundamental mechanism involves competitive inhibition at the adenosine triphosphate (ATP) binding site of its target kinases.[4][6][7][8] In constitutively activated kinases like BCR-ABL, the kinase domain is perpetually active, leading to uncontrolled cell proliferation and survival.[3][9] Imatinib binds to the inactive conformation of the ABL kinase domain, stabilizing it and preventing the conformational changes necessary for ATP binding and catalytic activity.[9] By blocking the binding of ATP, Imatinib prevents the kinase from transferring a phosphate group to its downstream substrates, thereby inhibiting the phosphorylation cascade that drives oncogenic signaling.[6][7] This action effectively halts the molecular signaling that leads to cell growth and survival, ultimately inducing apoptosis (programmed cell death) in cancer cells that are dependent on these kinases.[3][10]
Key Signaling Pathways Inhibited by Imatinib
The BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[3][6] The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[3][10] It activates a multitude of downstream signaling pathways crucial for cell proliferation, survival, and adhesion.[6][9][11]
Key downstream pathways activated by BCR-ABL include:
-
RAS/MAPK Pathway: Promotes uncontrolled, growth factor-independent cell proliferation.[9][11]
-
PI3K/AKT Pathway: Inhibits apoptosis and promotes cell survival.[9][11][12]
-
JAK/STAT Pathway: Contributes to both proliferation and anti-apoptotic signals.[6][9][11][12]
Imatinib's inhibition of BCR-ABL blocks these pathways, leading to cell cycle arrest and apoptosis in BCR-ABL-positive cells.[3]
The c-KIT Signaling Pathway in Gastrointestinal Stromal Tumors (GIST)
GISTs are frequently driven by gain-of-function mutations in the c-KIT gene, which encodes a receptor tyrosine kinase.[3] These mutations lead to ligand-independent, constitutive activation of the c-KIT receptor, promoting uncontrolled cell growth and survival.[3][13] Imatinib effectively inhibits this aberrant signaling in a manner analogous to its action on BCR-ABL.[3] Downstream signaling from activated c-KIT involves the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and resistance to apoptosis.[13] By blocking c-KIT autophosphorylation, Imatinib deactivates these downstream pathways, resulting in therapeutic benefit for GIST patients.[13]
The PDGFR Signaling Pathway
Imatinib also potently inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) family of tyrosine kinases (PDGFR-α and PDGFR-β).[1][3][14][15] Dysregulation of PDGFR signaling through mutations or overexpression is a driving factor in some cancers, including certain leukemias and solid tumors like glioblastoma.[16][17][18] The binding of the PDGF ligand to its receptor induces dimerization and autophosphorylation, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[16] Imatinib binds to the ATP-binding site of PDGFR, inhibiting its activation and blocking these downstream mitogenic and survival signals.[14][19]
Quantitative Data Presentation
The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.
Table 1: Imatinib IC50 Values for Target Kinases (Cell-free Assays)
| Target Kinase | IC50 Value (μM) | Reference |
| v-Abl | 0.6 | [15] |
| c-Kit | 0.1 | [15] |
| PDGFR | 0.1 | [15] |
| TEL-PDGFR | 0.15 | [10] |
Table 2: Imatinib IC50 Values for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | Key Target | IC50 Value | Reference |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 267 nM (0.267 µM) for 72h exposure | [20] |
| NCI-H727 | Bronchial Carcinoid | PDGFR/c-Kit | 32.4 µM | [15] |
| BON-1 | Pancreatic Carcinoid | PDGFR/c-Kit | 32.8 µM | [15] |
| MCF7 | Breast Cancer | PDGFR-β | 12.5 µM for 144h exposure | [18] |
| T-47D | Breast Cancer | PDGFR-β | 10 µM for 144h exposure | [18] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize Imatinib's mechanism of action.
Cell Viability / Proliferation Assay (MTS/XTT Assay)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.
-
Drug Treatment: Prepare serial dilutions of Imatinib in the appropriate culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Imatinib. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add the MTS or XTT reagent to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan product.
-
Incubation: Incubate the plate for 1-4 hours to allow for color development.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of Imatinib concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins (e.g., PDGFR, AKT) following drug treatment.
Protocol:
-
Cell Treatment: Culture cells (e.g., AGS gastric cancer cells) and treat them with various concentrations of Imatinib for a defined time.[19] For PDGFR signaling, cells may be serum-starved and then stimulated with PDGF.[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PDGFR-β). Subsequently, incubate with a primary antibody for the total protein as a loading control (e.g., anti-PDGFR-β).
-
Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation normalized to the total protein level.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following Imatinib treatment.
Protocol:
-
Cell Treatment: Culture cells and treat them with the desired concentration of Imatinib (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[18]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18] An accumulation of cells in a specific phase indicates cell cycle arrest.[19]
Conclusion
Imatinib serves as a paradigm for targeted cancer therapy, demonstrating remarkable efficacy by selectively inhibiting the tyrosine kinases that drive specific malignancies. Its mechanism of action, centered on the competitive inhibition of ATP binding to BCR-ABL, c-KIT, and PDGFR, effectively shuts down the downstream signaling pathways responsible for aberrant cell proliferation and survival. The experimental protocols detailed in this guide—including cell viability assays, western blotting, and cell cycle analysis—are foundational techniques for elucidating the cellular and molecular effects of Imatinib and are broadly applicable to the preclinical development and characterization of novel kinase inhibitors. A thorough understanding of these mechanisms and methodologies is critical for researchers and drug development professionals working to advance the field of targeted oncology.
References
- 1. Imatinib | Cell Signaling Technology [cellsignal.com]
- 2. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. stemcell.com [stemcell.com]
- 6. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability Testing of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsalicylic Acid (Aspirin), a cornerstone nonsteroidal anti-inflammatory drug (NSAID), is widely recognized for its analgesic, antipyretic, and antiplatelet properties. The therapeutic efficacy and safety of a pharmaceutical product are fundamentally linked to the physicochemical properties of its active pharmaceutical ingredient (API). Among the most critical of these are solubility and stability. Solubility influences the bioavailability of the drug, while stability ensures that its potency and safety are maintained throughout its shelf life.
Aspirin is particularly susceptible to degradation, primarily through hydrolysis, which breaks it down into salicylic acid and acetic acid.[1][2] This degradation can be accelerated by factors such as pH, temperature, and moisture.[1] Therefore, a thorough understanding and rigorous testing of Aspirin's solubility and stability are imperative during drug development for creating robust, safe, and effective formulations.
This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of Acetylsalicylic Acid, presenting quantitative data, detailed experimental protocols, and logical workflows to support research and development activities.
Solubility Profile of Acetylsalicylic Acid
The solubility of an API is a critical determinant of its absorption and bioavailability. Aspirin is a weak acid, and its solubility is significantly influenced by the pH of the solvent.[3] In acidic environments, such as the stomach, it exists primarily in its less soluble, non-ionized form.[3] As the pH increases, it ionizes, leading to enhanced solubility.[3][4]
Quantitative Solubility Data
The solubility of Aspirin has been determined in a variety of aqueous and organic solvents. The data below is summarized from multiple sources to provide a comparative overview.
Table 1: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | 3.3 | 25 | [5] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~2.7 | Not Specified | [6] |
| Ethanol | ~80 | Not Specified | [6] |
| Methanol | 12.5 | 25 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~41 | Not Specified | [6] |
| Dimethylformamide (DMF) | ~30 | Not Specified | [6] |
| Ethylene Glycol | 2.7 | 25 | [5] |
| 1-Octanol | 4.6 | 25 |[5] |
Note: Solubility values can vary based on the exact experimental conditions, such as pH and purity of materials.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Objective: To determine the saturation concentration of Acetylsalicylic Acid in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Prepare the desired test media (e.g., pharmacopeial buffer solutions at pH 1.2, 4.5, and 6.8).[9] The temperature of the media should be maintained at 37 ± 1 °C.[9]
-
Addition of API: Add an excess amount of solid Acetylsalicylic Acid to a stoppered flask or vial containing the test medium. Ensuring an excess of solid material is visible as a suspension is crucial.[7]
-
Equilibration: Agitate the flasks at a constant temperature (e.g., using a shaker bath) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The pH of the suspension should be verified after the addition of the compound and at the end of the experiment.[7]
-
Sample Withdrawal and Separation: Withdraw a sample from each flask. It is critical to separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Analysis: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of dissolved Acetylsalicylic Acid using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7] HPLC is preferred over UV spectrophotometry as it can distinguish the API from any potential impurities or degradants.[7]
Workflow for Solubility Testing
Caption: Workflow for Equilibrium Solubility Testing via the Shake-Flask Method.
Stability Profile of Acetylsalicylic Acid
Stability testing is essential for identifying degradation pathways, determining shelf-life, and establishing appropriate storage conditions.[10][11] Aspirin's stability is primarily challenged by its hydrolysis to salicylic acid.[12] Forced degradation (stress testing) is a key component of this evaluation, where the drug is exposed to conditions exceeding those of accelerated stability testing.[13]
Quantitative Stability Data (Forced Degradation)
Forced degradation studies expose Aspirin to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its decomposition. The results help in developing stability-indicating analytical methods.[1][12]
Table 2: Summary of Forced Degradation Studies of Acetylsalicylic Acid
| Stress Condition | Reagents & Duration | % Degradation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.5 N HCl, 70°C for 1 hr | 32.63% | [14] |
| Base Hydrolysis | 0.5 N NaOH, 60°C for 1 hr | 10.17% | [15] |
| Oxidative Degradation | 3% H₂O₂, Room Temp | 15.48% | [15] |
| Thermal Degradation | Dry Heat, 80°C for 32 hr | 0.37% |[13] |
Note: Degradation percentages are highly dependent on the specific experimental conditions (reagent concentration, temperature, and duration) and may vary between studies.
Experimental Protocols
3.2.1 Protocol for Forced Degradation Study
Objective: To identify the degradation products of Acetylsalicylic Acid under various stress conditions and to establish a stability-indicating analytical method.[1]
Methodology:
-
Stock Solution: Prepare a stock solution of Acetylsalicylic Acid (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[1]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N or 0.5 N HCl. Heat the mixture (e.g., at 60-70°C for 1-2 hours). Cool and neutralize the solution with NaOH.[1][14]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N or 0.5 N NaOH. Keep the mixture at room temperature or heat gently (e.g., 60°C for 1 hour). Cool and neutralize with HCl.[1][15]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a set duration (e.g., 24 hours), protected from light.[1]
-
Thermal Degradation: Spread a thin layer of solid Aspirin powder in a petri dish and place it in a hot air oven (e.g., 80°C for 32-48 hours).[1][10] After stressing, dissolve the powder in a suitable solvent.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber as per ICH Q1B guidelines.[1]
-
Sample Analysis: Dilute all stressed samples, along with an unstressed control, to a suitable final concentration and analyze using a validated stability-indicating HPLC method.[1]
3.2.2 Protocol for Stability-Indicating HPLC Method
Objective: To accurately quantify Acetylsalicylic Acid and its primary degradant, Salicylic Acid, without interference from each other, excipients, or other degradation products.[12]
Typical HPLC Parameters:
-
Column: Kromasil 100 C18 (150x4.6 mm, 5 µm) or equivalent.[13]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with pH adjusted to 3.0 using o-phosphoric acid.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Analysis: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[13] The retention times for Aspirin and Salicylic Acid must be well-resolved.[13]
Workflow for Stability Testing
Caption: General Workflow for Forced Degradation and Formal Stability Testing.
Primary Degradation Pathway of Acetylsalicylic Acid
The principal mechanism of Aspirin degradation is hydrolysis of the ester linkage, which is catalyzed by the presence of water and can be accelerated by acids or bases.[2] This reaction yields Salicylic Acid and Acetic Acid.
Caption: Primary Hydrolytic Degradation Pathway of Aspirin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. who.int [who.int]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-In-Vitro-Evaluation-of-Vorinostat-SAHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs).[1][2] By blocking HDACs, Vorinostat leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the expression of tumor suppressor genes and other genes that inhibit cancer cell growth.[1] This document provides a comprehensive overview of the preliminary in vitro studies of Vorinostat, detailing its effects on cancer cell lines, the experimental protocols used to elicit these findings, and the signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The in vitro efficacy of Vorinostat has been demonstrated across a variety of cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro IC50 Values of Vorinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Proliferation Assay | - | 0.75 | [3] |
| LNCaP | Prostate Cancer | Cell Viability | - | 7.5 | [4] |
| PC-3 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [3][4] |
| TSU-Pr1 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [3][4] |
| SW-982 | Synovial Sarcoma | MTS Assay | 48 | 8.6 | [4][5] |
| SW-1353 | Chondrosarcoma | MTS Assay | 48 | 2.0 | [4][5] |
| HH | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 0.146 | [4] |
| HuT78 | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 2.062 | [4] |
| NCI-H460 | Large-cell Lung Carcinoma | MTT Assay | 48 | 4.07 | [4] |
| HeLa | Cervical Carcinoma | Cytotoxicity Assay | 24 | 7.8 | [6] |
| HepG2 | Liver Cancer | Cytotoxicity Assay | 24 | 2.6 | [6] |
Table 2: Enzymatic Inhibition of HDACs by Vorinostat
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [3][4] |
| HDAC3 | 20 | [3][4] |
| HDAC1 (Fluorogenic Assay) | 40.6 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Vorinostat on cancer cell lines and to calculate the half maximal inhibitory concentration (IC50) value.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of Vorinostat in the culture medium. Remove the existing medium and add 100 µL of the diluted Vorinostat solutions to the respective wells. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.[4]
Western Blot Analysis
Objective: To detect changes in protein expression, such as histone acetylation and levels of cell cycle regulatory proteins, following Vorinostat treatment.[8]
Procedure:
-
Cell Lysis: Harvest cells after treatment and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[8]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., acetyl-histone H3, p21) overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a corresponding horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.[5]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Vorinostat treatment.
Procedure:
-
Cell Treatment: Treat cells with Vorinostat at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Vorinostat on cell cycle distribution.[7]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Vorinostat, then harvest and wash with PBS.[7][8]
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[7]
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[5][8]
-
Flow Cytometry: Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.[8]
Signaling Pathways and Mechanisms of Action
Vorinostat exerts its anti-cancer effects through the modulation of several key signaling pathways.
HDAC Inhibition and Gene Expression
The primary mechanism of Vorinostat is the inhibition of histone deacetylases.[1] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[1][9]
Induction of Apoptosis
Vorinostat has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[9][10] It can modulate the expression of Bcl-2 family proteins and activate caspases, such as caspase-3, -8, and -9, leading to programmed cell death.[9][10]
Cell Cycle Arrest
Vorinostat can cause cell cycle arrest, primarily at the G1 and G2-M phases.[3] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[8][11]
Experimental Workflow Overview
The general workflow for the in vitro evaluation of Vorinostat involves a series of assays to determine its biological activity.
References
- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | Semantic Scholar [semanticscholar.org]
Unmasking Molecular Alliances: An In-depth Technical Guide to Identifying Protein Targets of Novel Compounds
For Immediate Release
[City, State] – [Date] – In the intricate dance of drug discovery, identifying the precise protein partners of a bioactive compound is a critical step that illuminates its mechanism of action and potential therapeutic applications. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed roadmap to the core experimental and computational strategies employed in the crucial process of protein target identification and deconvolution.
This whitepaper delves into the nuances of established and cutting-edge methodologies, offering detailed experimental protocols, structured data presentation for comparative analysis, and visual workflows to guide experimental design.
A Multi-pronged Approach to Target Identification
The journey to pinpointing a compound's protein target is rarely a linear path. It often requires a strategic combination of techniques that leverage different biophysical and biochemical principles. This guide focuses on four key experimental pillars: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) , Cellular Thermal Shift Assay (CETSA) , Activity-Based Protein Profiling (ABPP) , and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) -based quantitative proteomics. Complementing these experimental approaches are powerful computational methods that can predict potential targets and prioritize experimental validation.
The following diagram illustrates a logical workflow for integrating these diverse methodologies for a comprehensive target identification campaign.
Quantitative Data Summary
A critical aspect of target identification is the ability to quantitatively assess the interaction between a compound and its protein target. The following table summarizes the key quantitative readouts from the primary experimental techniques discussed in this guide.
| Technique | Primary Quantitative Readout | Typical Range of Values | Interpretation |
| Affinity Chromatography-MS | Enrichment Fold | 10-fold to >1000-fold | Indicates the degree of specific binding of the target protein to the immobilized compound compared to background. |
| Dissociation Constant (Kd) from SPR | pM to mM | Measures the binding affinity between the compound and the target protein; lower values indicate stronger binding.[1][2][3][4] | |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm or ΔTagg) | 1°C to >10°C | A positive shift indicates stabilization of the target protein upon compound binding.[5][6][7][8][9][10] |
| IC50 Shift | Varies depending on compound and target | In an isothermal dose-response format, it reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization.[6][7] | |
| Activity-Based Protein Profiling (ABPP) | IC50 | nM to µM | The concentration of the compound that inhibits 50% of the probe labeling of the target enzyme. |
| Probe Labeling Ratio | Varies | In competitive ABPP, it reflects the occupancy of the active site by the compound. | |
| SILAC-based Proteomics | Protein Abundance Ratio (Heavy/Light) | >1.5-fold change is often considered significant | Quantifies changes in protein expression levels upon compound treatment, which can be indicative of downstream effects of target engagement. |
Experimental Protocols
This section provides detailed methodologies for the key experimental techniques.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique relies on the immobilization of the compound of interest to a solid support to "fish out" its binding partners from a complex biological lysate.[11][12]
1. Resin Selection and Ligand Immobilization:
-
Resin Choice: The choice of resin depends on the functional groups available on the compound for immobilization. Common choices include NHS-activated, epoxy-activated, or carboxyl-functionalized agarose or magnetic beads.[13][14][15]
-
Immobilization: The compound is covalently coupled to the resin according to the manufacturer's instructions. It is crucial to ensure that the linkage to the resin does not sterically hinder the compound's interaction with its target protein.
2. Preparation of Cell Lysate:
-
Lysis Buffer: A typical lysis buffer contains a buffering agent (e.g., 50 mM Tris-HCl pH 7.4), salt (e.g., 150 mM NaCl), a non-ionic detergent (e.g., 0.5% NP-40), and protease and phosphatase inhibitors. The optimal buffer composition should be determined empirically to maintain protein stability and minimize non-specific binding.[16][17]
3. Affinity Purification:
-
Binding: The cell lysate is incubated with the compound-immobilized resin to allow for the binding of target proteins.
-
Washing: The resin is washed extensively with lysis buffer to remove non-specifically bound proteins. Increasing the salt concentration or adding a low concentration of a different detergent can help to reduce background binding.[18]
-
Elution: Bound proteins are eluted from the resin. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive ligand. For mass spectrometry analysis, on-bead digestion is often preferred.[18][19]
4. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Eluted proteins or proteins on the beads are denatured, and disulfide bonds are reduced with DTT or TCEP, followed by alkylation of free cysteines with iodoacetamide.[20][21]
-
Tryptic Digestion: The proteins are digested overnight with trypsin to generate peptides.[20]
-
Desalting: The resulting peptides are desalted using C18 spin columns before analysis by LC-MS/MS.[21][22]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a compound to its target protein can alter the protein's thermal stability.[5][6][7]
1. Cell Treatment:
-
Cells are treated with the compound of interest or a vehicle control for a defined period.
2. Heat Challenge:
-
The cell suspension is aliquoted into PCR tubes and subjected to a temperature gradient using a thermal cycler.
3. Cell Lysis and Protein Extraction:
-
The cells are lysed by freeze-thaw cycles or by using a specific lysis buffer.
-
The soluble protein fraction is separated from the precipitated proteins by centrifugation.
4. Protein Quantification and Analysis:
-
The amount of the target protein in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes, allowing for the assessment of their activity in a complex proteome.
1. Probe Design:
-
An activity-based probe typically consists of a reactive group that forms a covalent bond with the active site of the target enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
2. Competitive Profiling:
-
A biological sample (e.g., cell lysate) is pre-incubated with the compound of interest.
-
The activity-based probe is then added to the sample. The compound will compete with the probe for binding to the active site of the target enzyme.
3. Enrichment and Identification:
-
If a biotinylated probe is used, the probe-labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are then identified and quantified by mass spectrometry. A decrease in probe labeling in the presence of the compound indicates that the compound binds to and inhibits the target enzyme.
SILAC-based Quantitative Proteomics
SILAC allows for the accurate quantification of protein abundance between different cell populations by metabolically incorporating "heavy" and "light" amino acids.
1. Cell Labeling:
-
Two populations of cells are cultured in media containing either the normal ("light") or stable isotope-labeled ("heavy") forms of essential amino acids (e.g., arginine and lysine).
2. Cell Treatment and Lysis:
-
One cell population is treated with the compound of interest, while the other serves as a control.
-
The "heavy" and "light" cell populations are then combined, and the cells are lysed.
3. Protein Digestion and Mass Spectrometry:
-
The combined protein lysate is digested with trypsin.
-
The resulting peptides are analyzed by LC-MS/MS.
4. Data Analysis:
-
The relative abundance of each protein is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. This allows for the identification of proteins whose expression levels are altered by the compound.
Signaling Pathway Visualization
Understanding how a compound's target fits into the broader context of cellular signaling is crucial. The following diagrams, generated using the DOT language, illustrate two key signaling pathways often implicated in disease and drug action: the ERK and PI3K/Akt pathways.
Conclusion
The identification of a compound's protein targets is a multifaceted process that is fundamental to modern drug discovery. By integrating the computational and experimental strategies outlined in this guide, researchers can systematically and efficiently deconvolute the molecular mechanisms of bioactive compounds, paving the way for the development of novel and effective therapeutics. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists at the forefront of this exciting and challenging field.
References
- 1. cache-challenge.org [cache-challenge.org]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. wp.unil.ch [wp.unil.ch]
- 20. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Role of Imatinib in Signal Transduction Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy. It was the first signal transduction inhibitor successfully used in a clinical setting, heralding the era of targeted cancer treatments.[1] This document provides a comprehensive technical overview of Imatinib's mechanism of action, its role in key signal transduction pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.
Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, enzymes that are critical components of signaling pathways regulating cell proliferation, differentiation, and survival.[2][3] Its primary targets include the BCR-ABL fusion protein, the c-KIT receptor, and the Platelet-Derived Growth Factor Receptor (PDGFR).[2][4] Dysregulation of these kinases is a hallmark of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2]
Mechanism of Action
Imatinib's mechanism of action is centered on competitive inhibition at the ATP-binding site of its target tyrosine kinases.[2][5] By occupying this site, Imatinib prevents the kinase from binding to ATP, thereby blocking the transfer of a phosphate group to its downstream protein substrates.[1][5] This action effectively halts the phosphorylation cascade, interrupting the downstream signaling pathways that drive oncogenesis.[5] This inhibition of proliferation signals ultimately leads to the induction of apoptosis (programmed cell death) in the cancer cells that are dependent on these pathways.[1][2]
Core Signal Transduction Pathways
CML is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which creates the BCR-ABL fusion gene.[6] This gene produces a constitutively active BCR-ABL tyrosine kinase, which is the primary driver of CML pathogenesis.[6][7]
The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways crucial for leukemogenesis:[8][9]
-
RAS/MAPK Pathway: BCR-ABL activates the RAS pathway via the GRB2/SOS complex.[8][10] This leads to the activation of RAF, MEK1, and ERK1/2, promoting uncontrolled cell proliferation.[8][10]
-
PI3K/AKT Pathway: This pathway is activated by BCR-ABL through adaptor proteins like GRB2/GAB2 and CRKL.[8][10] Activated PI3K leads to the activation of AKT, which promotes cell survival by inhibiting pro-apoptotic factors and suppressing the activity of FOXO transcription factors.[8][10]
-
STAT5 Pathway: BCR-ABL also phosphorylates and activates STAT5, which contributes to the evasion of apoptosis in CML cells.[3][8]
Imatinib directly binds to the kinase domain of BCR-ABL, locking it in an inactive conformation and blocking these downstream signals, which selectively eradicates the leukemic cells.[1][3]
Imatinib also effectively inhibits other receptor tyrosine kinases, including c-KIT and PDGFR.[2][4]
-
c-KIT Pathway: Mutations in the c-KIT gene can lead to its constitutive activation, a key factor in the development of most Gastrointestinal Stromal Tumors (GISTs).[2][11] The activated c-KIT receptor triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting tumor cell growth and survival.[11] Imatinib inhibits this aberrant signaling, making it a standard treatment for GIST.[2][11]
-
PDGFR Pathway: The Platelet-Derived Growth Factor Receptor (PDGFR) family plays a role in cell growth, proliferation, and migration.[12] Certain cancers, including some gliomas and medulloblastomas, exhibit autocrine PDGFR signaling.[13][14] Imatinib can inhibit PDGFR phosphorylation and downstream signaling, which has been shown to reduce migration and invasion of cancer cells in preclinical models.[13]
Quantitative Data Summary
The inhibitory activity of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.
Table 1: In Vitro Inhibitory Activity of Imatinib (IC50 Values)
| Target Kinase | Assay Type | IC50 Value (µM) | Cell Line / System | Reference |
|---|---|---|---|---|
| v-Abl | Cell-free | 0.6 | - | [4][15] |
| c-Kit | Cell-based | 0.1 | - | [4][15] |
| PDGFR | Cell-free | 0.1 | - | [4][15] |
| PDGFR-α | Cell-free | 0.071 | - | [12] |
| PDGFR-β | Cell-free | 0.607 | - | [12] |
| BCR-ABL | Cell-based | ~0.5 | Ba/F3 cells | [15] |
| PDGFR | Cell-based | < 1.0 | Ovarian Cancer Cells |[13] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell lines used, and whether the assay is cell-free (biochemical) or cell-based.[16][17]
Table 2: Clinical Response Rates to Imatinib in Chronic Phase CML (IRIS Study)
| Response Type | Time Point | Imatinib (400 mg/day) |
|---|---|---|
| Complete Hematologic Response | 12 Months | 96% |
| Major Cytogenetic Response | 12 Months | 87% |
| Complete Cytogenetic Response | 12 Months | 69% |
| Overall Survival (Estimated) | 8 Years | 85% |
Data compiled from reports on the landmark International Randomized Study of Interferon and STI571 (IRIS).[1][2][18]
Key Experimental Protocols
Reproducibility is critical in scientific research. The following are generalized protocols for key assays used to evaluate the efficacy of kinase inhibitors like Imatinib.
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of the IC50 value of a compound.[19][20]
-
Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[19]
-
Compound Preparation: Prepare a 10 mM stock solution of Imatinib in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).[19]
-
Assay Procedure:
-
Seed approximately 5,000 cells per well into a 96-well plate in a final volume of 100 µL and allow them to adhere or stabilize overnight.[19]
-
Remove the old medium and add 100 µL of fresh medium containing the various Imatinib concentrations. Include a vehicle-only control (DMSO) and a no-cell blank.[19]
-
Incubate the plate for 72 hours at 37°C.[19]
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19][20]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[19][20]
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the Imatinib concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).[19]
-
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, providing a direct readout of kinase inhibition.[21][22]
-
Cell Treatment & Lysis:
-
Culture and treat cells (e.g., K562) with Imatinib at various concentrations and time points.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-CRKL, total CRKL, phospho-BCR-ABL, total ABL).
-
Washing: Wash the membrane three times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. The level of phosphorylation is determined by the ratio of the phosphorylated protein signal to the total protein signal. A decrease in this ratio upon Imatinib treatment indicates target inhibition.[21]
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Imatinib | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease | European Respiratory Society [publications.ersnet.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 16. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of Rapamycin
Discovered in a soil sample from Easter Island (Rapa Nui), Rapamycin is a macrolide compound initially identified for its potent antifungal properties.[1][2] It was first approved by the FDA in 1999 as an immunosuppressant to prevent organ rejection in kidney transplant patients.[2][3] Subsequent research has unveiled its complex mechanism of action, centering on the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial protein kinase that regulates cell growth, proliferation, and metabolism.[1][3] This discovery has broadened its therapeutic investigation into areas such as cancer and, most notably, aging and age-related diseases.[1][4]
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin's primary mechanism involves the inhibition of the mTOR signaling pathway, a central regulator of cellular processes that responds to environmental cues like nutrients and growth factors.[1][4] mTOR functions as the catalytic subunit in two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]
-
mTORC1 Inhibition : Rapamycin exerts its effect by first forming a complex with the intracellular protein FKBP12 (12-kDa FK506-binding protein).[5][6] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, acting as an allosteric inhibitor of mTORC1.[5][7][8] The inhibition of mTORC1 leads to several key downstream effects:
-
Suppression of Protein Synthesis : mTORC1 normally promotes protein synthesis by phosphorylating two key substrates: S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[5] By inhibiting mTORC1, Rapamycin reduces the phosphorylation of these targets, leading to a decrease in the translation of specific mRNAs and thus, a reduction in overall protein synthesis.[6][8]
-
Inhibition of Cell Growth and Proliferation : By downregulating protein and lipid synthesis, mTORC1 inhibition effectively mimics a state of cellular starvation, which arrests the cell cycle in the G1 phase and has a cytostatic effect on proliferating cells.[4][5][6]
-
Induction of Autophagy : mTORC1 signaling normally suppresses autophagy, the cellular process for degrading and recycling damaged components.[5] Rapamycin's inhibition of mTORC1 lifts this suppression, thereby inducing autophagy, which is believed to be a key mechanism for its anti-aging effects.[9]
-
-
Effect on mTORC2 : While mTORC1 is highly sensitive to acute Rapamycin exposure, mTORC2 was initially considered insensitive. However, chronic or long-term exposure to Rapamycin has been shown to inhibit mTORC2 assembly and function in certain cell types, which can lead to some of the drug's negative side effects.[7][9][10] Dosing strategies, such as intermittent administration, aim to selectively inhibit mTORC1 while minimizing effects on mTORC2.[10]
Preclinical and Clinical Evidence
Rapamycin's therapeutic potential has been explored extensively in both animal models and human clinical trials, showing promise in immunomodulation, oncology, and geroscience.
In preclinical studies, Rapamycin has consistently demonstrated robust effects on lifespan and healthspan in various model organisms. A meta-analysis of 29 experiments showed that Rapamycin significantly increased survivorship in mice by an average of 13.0%, with a more pronounced effect in females (15.1%) than males (9.4%).[11] Treatment initiated even in mid-life has been shown to extend lifespan by 9-14%.[1] Beyond longevity, studies in animal models have shown that Rapamycin can delay the onset of age-related pathologies, including malignancies and neurodegeneration, and can reduce cognitive decline in models of Alzheimer's disease.[1]
| Model Organism | Key Findings | Quantitative Data | Reference |
| Mice | Lifespan Extension | 9-14% increase in lifespan when started mid-life.[1] | Harrison et al., 2009 |
| Mice | Lifespan Extension (Meta-Analysis) | Average 13% increase in survivorship across 29 experiments.[11] | Swindell et al., 2017 |
| Mice | Anti-Cancer Activity (PPTP) | Significant anti-tumor activity in 27 of 36 solid tumor xenografts.[12] | Houghton et al., 2008 |
| Mice (Alzheimer's Model) | Neuroprotection | Prevented memory deficits and reduced cognitive decline.[1] | Spilman et al., 2010 |
Translating these findings to humans is an active area of research, with several clinical trials investigating low-dose, intermittent Rapamycin for age-related conditions. The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) study was a key long-term trial that assessed weekly Rapamycin in adults aged 50-85.[13][14]
| Trial Name / Study | Intervention | Key Findings & Outcomes | Reference |
| PEARL Trial | 5 mg or 10 mg Rapamycin weekly for 48 weeks | Safe and well-tolerated. Women on 10 mg showed improved lean muscle mass; men on 10 mg showed improved bone mineral content.[13][14] | Harinath et al., 2024 |
| Mannick et al., 2014 | Everolimus (Rapalog) at 0.5 mg/day or 5 mg/week for 6 weeks | Enhanced immune response to influenza vaccine by >20% in older adults.[10][15] | Mannick et al., 2014 |
| Kraig et al., 2018 | 1 mg/day Sirolimus for 8 weeks | Study in adults aged 70-95 to evaluate safety; achieved mean circulating level of 7.2 ng/dL.[16] | Kraig et al., 2018 |
| EVERLAST Study | Everolimus (0.5 mg/day or 5 mg/week) for 24 weeks | Ongoing Phase 2 trial in insulin-resistant older adults (55-80 years).[10] | Konopka et al. |
These trials suggest that low-dose, intermittent Rapamycin is generally safe in older adults and may improve specific biomarkers of aging, though evidence for lifespan extension in humans remains to be established.[13][17][18]
Experimental Protocols
Assessing the bioactivity of Rapamycin in a research setting is crucial for understanding its dose-dependent effects. A fundamental method is to measure the inhibition of mTORC1 signaling by quantifying the phosphorylation of its downstream targets, such as S6K1.
Objective: To determine the effective dose of Rapamycin required to inhibit mTORC1 signaling in a specific cell line by measuring the phosphorylation status of S6K1 at Threonine 389 (p-S6K1 T389).
Materials:
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Rapamycin (dissolved in DMSO).
-
Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies: Rabbit anti-p-S6K1 (T389), Rabbit anti-total S6K1, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Starve cells of serum for 2-4 hours to reduce baseline mTOR activity.
-
Treat cells with varying concentrations of Rapamycin (e.g., 0, 1, 10, 50, 100 nM) for 2 hours. A DMSO-only well serves as the vehicle control.
-
Stimulate mTOR signaling by adding FBS or a specific growth factor (e.g., insulin) for 30 minutes before harvesting.
-
-
Protein Extraction and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to a standard concentration (e.g., 20 µg per lane) using lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibody for p-S6K1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total S6K1 and β-actin (loading control) to normalize the p-S6K1 signal.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Challenges and Future Directions
Despite its significant promise, the therapeutic application of Rapamycin is not without challenges. At the high, continuous doses required for immunosuppression, Rapamycin is associated with adverse metabolic effects, including glucose intolerance and dyslipidemia, which may be linked to off-target inhibition of mTORC2.[10] This has driven the development of Rapamycin analogs ("rapalogs") and the exploration of intermittent dosing schedules to create a therapeutic window that maximizes the benefits of mTORC1 inhibition while minimizing side effects.[2][10]
The future of Rapamycin as a broad therapeutic agent, particularly in geroscience, depends on the outcomes of ongoing and future long-term clinical trials.[1][17] These studies are essential to establish standardized, safe dosing regimens, identify the specific populations most likely to benefit, and fully validate its efficacy in extending human healthspan.[1]
References
- 1. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nem.health [nem.health]
- 3. myagingtests.com [myagingtests.com]
- 4. Therapeutic potential of target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Initial testing (stage 1) of the mTOR inhibitor rapamycin by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Aging Supplement Rapamycin Slows Muscle and Bone Aging in First Long-Term Clinical Trial [nmn.com]
- 14. Low-Dose Rapamycin Improves Muscle Mass and Well-Being in Aging Adults | Aging [aging-us.com]
- 15. townsendletter.com [townsendletter.com]
- 16. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? | Aging [aging-us.com]
- 17. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 18. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to administer [Compound Name] in animal models
To provide you with detailed Application Notes and Protocols for administering a specific compound in animal models, please specify the name of the compound of interest. The placeholder "[Compound Name]" does not allow for the retrieval of the necessary data to create the comprehensive and accurate documentation you have requested.
Once you provide a specific compound name, I can proceed with the following steps to generate the content you need:
-
Conduct a Thorough Literature Search: I will perform extensive searches using Google Scholar and other scientific databases to gather information on the administration, pharmacokinetics, toxicology, and efficacy of the specified compound in various animal models.
-
Synthesize and Organize Data: All retrieved quantitative data will be summarized and presented in clearly structured tables for easy comparison of parameters such as dosage, administration route, half-life, and efficacy across different studies and animal models.
-
Develop Detailed Protocols: I will outline detailed, step-by-step experimental protocols for key applications, including compound formulation, administration techniques, and methods for assessing physiological and behavioral outcomes.
-
Create Informative Visualizations: Using the Graphviz DOT language, I will generate diagrams to illustrate relevant signaling pathways, experimental workflows, and other logical relationships, adhering to your specified formatting and color-coding requirements.
Please replace "[Compound Name]" with the actual name of the compound you are researching, and I will be able to assist you further.
Application Notes and Protocols: Rapamycin Dosage for In Vivo Experiments
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a cornerstone of preclinical research, extensively utilized in animal models to investigate its therapeutic potential in aging, cancer, and metabolic diseases.[1][2] The primary mechanism of action for Rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[3][4] Rapamycin first associates with its intracellular receptor, FKBP12, and this complex then binds to and inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1).[1][5][6]
This document provides comprehensive application notes and protocols for the administration of Rapamycin in common animal models. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and summarizing quantitative data to facilitate the design and execution of in vivo studies.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize quantitative data on Rapamycin dosage, administration routes, and key pharmacokinetic parameters across different rodent models.
Table 1: Rapamycin Dosage in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported.[1][7] Higher doses may lead to reduced weight gain.[1] | [1][7] |
| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | A dose-dependent increase in lifespan and a reduction in developmental weight gain have been observed.[1][7][8] The 14 ppm dose is common for lifespan studies.[1] | [1][7][8] |
| Oral (gavage) | 0.1 - 0.5 mg/kg | Daily | Not specified (Rapatar, a highly bioavailable formulation) | Effective in cancer prevention models at doses lower than typically required for standard rapamycin.[9] | [9] |
| Subcutaneous (SC) | 1.5 mg/kg | 3 times/week for 2 weeks, then 2 weeks off (intermittent) | Dissolved in ethanol, then diluted | Increased lifespan and reduced tumorigenesis in cancer-prone HER-2/neu mice.[10] | [10] |
Table 2: Rapamycin Dosage in Rat Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Resulted in a linear increase in whole blood and tissue concentrations with dose.[1] | [1] |
| Oral (intragastric) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats.[1] | [1] |
| Intravenous (IV) | 0.4 mg/kg/day | Continuous infusion | Not specified | Used as a comparison to determine low oral bioavailability.[1] | [1] |
Table 3: Key Pharmacokinetic Parameters of Rapamycin in Rodents
| Parameter | Value | Species | Notes | References |
| Plasma Half-Life | ~6-12 hours | Mouse, Rat | Following intravenous (IV) administration.[11] | [11] |
| Oral Bioavailability | ~5-20% | Rat, Mouse | Low bioavailability due to extensive first-pass metabolism in the liver and intestine.[11][12][13] | [11][12][13] |
| Volume of Distribution | 12 ± 8 L/kg | Human (data for context) | Rapamycin is widely distributed across tissues.[11][12] | [11][12] |
| Time to Peak (Oral) | ~2 hours | Human (data for context) | In renal transplant patients with multiple doses.[11] | [11] |
Experimental Protocols
The following are detailed methodologies for common Rapamycin administration routes. All procedures should be performed under sterile conditions and in accordance with approved institutional animal care and use guidelines.
Protocol 1: Intraperitoneal (IP) Injection in Mice
This is a common method for achieving systemic exposure with reliable dosing.
-
Materials:
-
Rapamycin powder
-
100% Ethanol (for stock solution)
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween 80)
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
Insulin or tuberculin syringes
-
-
Preparation of Dosing Solution (Example: 1 mg/mL for a 5 mg/kg dose):
-
Stock Solution: Prepare a 10 mg/mL stock solution of Rapamycin in 100% ethanol. Store at -20°C.
-
Vehicle Preparation: Prepare a vehicle solution of 10% PEG400 and 10% Tween 80 in sterile ddH₂O or saline.
-
Working Solution: To prepare the final 1 mg/mL working solution, add the Rapamycin stock solution to the vehicle and vortex thoroughly until the solution is clear and homogenous. For example, to make 1 mL of working solution, mix 100 µL of 10 mg/mL Rapamycin stock, 100 µL PEG400, 100 µL Tween 80, and 700 µL sterile ddH₂O.[1]
-
Sterilization: Sterile-filter the final working solution using a 0.22 µm syringe filter.[1]
-
Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding Rapamycin.[1]
-
-
Administration:
-
Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1 mg/mL solution).[1]
-
Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[1]
-
Protocol 2: Oral Administration (in Diet)
This method is suitable for long-term studies to ensure continuous drug exposure and avoid injection-related stress.
-
Materials:
-
Microencapsulated Rapamycin
-
Standard rodent chow
-
-
Preparation:
-
This method typically requires collaboration with a specialized vendor (e.g., Research Diets, Inc.) to incorporate the microencapsulated Rapamycin into the chow at the desired concentration (e.g., 14 ppm, 42 ppm).[1][8] Microencapsulation protects the drug from degradation and improves palatability.
-
A control diet, identical in composition but without Rapamycin, should be used for the control group.
-
-
Administration:
-
Provide the Rapamycin-containing or control diet ad libitum.
-
Monitor food intake regularly, especially at the beginning of the study, to ensure that altered palatability is not affecting consumption and to accurately calculate the dose received. A dose of 42 ppm in the food is equivalent to approximately 7 mg/kg body weight per day for a 30g mouse that eats 5g of chow daily.[8]
-
Visualization of Pathways and Workflows
mTOR Signaling Pathway
The diagram below illustrates the central role of the mTORC1 pathway and its inhibition by Rapamycin. Growth factors and nutrients activate mTORC1, which promotes protein synthesis and cell growth by phosphorylating key targets like S6K1 and 4E-BP1.[4][14] Rapamycin, in complex with FKBP12, directly inhibits mTORC1, blocking these downstream effects.[1][6]
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
The following diagram outlines a generalized workflow for conducting an in vivo study with Rapamycin, from initial animal preparation to final data analysis.
Caption: A generalized workflow for an in vivo study involving Rapamycin.
Toxicity and Considerations
While effective, researchers must be aware of Rapamycin's potential side effects and toxicities observed in animal models.
-
Metabolic Effects: Rapamycin can induce glucose intolerance and insulin resistance, particularly with chronic, high-dose administration.[8][15] This is thought to be partially mediated by the eventual off-target inhibition of mTORC2, which is important for glucose homeostasis.[16]
-
Weight Management: A common observation is a dose-dependent reduction in weight gain, which should be monitored closely.[1][7]
-
Immunosuppression: As an immunosuppressant, Rapamycin can increase susceptibility to infections. Animal facilities and husbandry must be optimized to minimize pathogenic exposure.
-
Other Toxicities: At higher doses or with long-term use, other side effects noted in mice include the potential for cataracts and testicular degeneration.[8] Reproductive toxicity has been documented in rats and rabbits at doses as low as 0.1-0.5 mg/kg/day.[17]
-
Dose-Response: The effects of Rapamycin are highly dose-dependent. Low doses may be sufficient to inhibit mTORC1 and achieve desired effects (e.g., in cancer prevention), while high doses are more likely to produce side effects and potentially inhibit mTORC2.[9][18] Researchers should conduct pilot studies to determine the optimal dose for their specific model and research question.
References
- 1. benchchem.com [benchchem.com]
- 2. valhallavitality.com [valhallavitality.com]
- 3. cusabio.com [cusabio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 8. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 12. Rapamycin Method of Delivery, Considerations - Rapamycin Longevity News [rapamycin.news]
- 13. Enhanced cellular uptake and in vivo pharmacokinetics of rapamycin-loaded cubic phase nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Rapamycin toxicity in MIN6 cells and rat and human islets is mediated by the inhibition of mTOR complex 2 (mTORC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tox-dossiers-umr.de [tox-dossiers-umr.de]
- 18. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for mTOR Inhibitors Using Rapamycin
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that plays a central role in regulating fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR acts as a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular functions.[1][4] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for drug discovery.[2][3]
Rapamycin is a macrolide compound that potently and specifically inhibits mTOR.[5][6] It achieves this by first forming a complex with the intracellular receptor FKBP12. This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, leading to the allosteric inhibition of mTORC1.[4][7][8] Due to its high specificity and potency, Rapamycin is an invaluable tool in high-throughput screening (HTS) campaigns, often serving as a positive control for the identification of novel mTOR inhibitors.
This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust technology suitable for HTS, to identify and characterize mTORC1 inhibitors using Rapamycin as a reference compound.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR pathway integrates signals from various upstream stimuli, such as growth factors and nutrients, to control downstream cellular activities. mTORC1, the Rapamycin-sensitive complex, is a master regulator of cell growth and proliferation.[3][7] When activated, mTORC1 phosphorylates key downstream targets, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and other anabolic processes.[2] Rapamycin's inhibition of mTORC1 blocks these phosphorylation events, leading to cell cycle arrest and a reduction in cell proliferation.[5]
Quantitative Data
The potency of Rapamycin as an mTOR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The quality of a high-throughput screening assay is assessed using the Z'-factor, a statistical parameter that measures the separation between positive and negative controls.
Table 1: Rapamycin IC50 Values in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| HEK293 | Kinase Assay | ~0.1 nM | [5][6][9] |
| T98G | Cell Viability | 2 nM | [5] |
| U87-MG | Cell Viability | 1 µM | [5] |
| MDA-MB-231 | MTT Assay (72h) | 7.39 ± 0.61 µM | [10] |
| Ca9-22 | MTT Assay | ~15 µM |[11] |
Table 2: HTS Assay Quality Control Parameters
| Parameter | Formula | Interpretation for a Robust Assay | Reference |
|---|
| Z'-Factor |
1−∣μpos−μneg∣(3σpos+3σneg)
| Z' ≥ 0.5 |[12][13][14] |
| Where: σ = standard deviation, μ = mean, pos = positive control, neg = negative control | | | |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[13][14]
Experimental Protocol: HTRF® Assay for mTOR Inhibitors
This protocol describes a biochemical HTRF® assay to measure the phosphorylation of an mTOR substrate, which can be adapted for a 384-well format for high-throughput screening. HTRF® is a TR-FRET technology that provides a robust, homogeneous assay format.
Objective: To quantify the inhibitory effect of test compounds on mTOR kinase activity, using Rapamycin as a positive control.
Materials:
-
Recombinant mTOR enzyme
-
Biotinylated substrate (e.g., Biotin-4E-BP1)
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MnCl2, 0.01% BRIJ-35)
-
ATP Solution
-
Stop Solution
-
Rapamycin (Positive Control)
-
DMSO (Vehicle Control)
-
Low-volume 384-well assay plates (e.g., white, opaque)
-
HTRF®-compatible microplate reader
Workflow Diagram:
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and Rapamycin in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 40 nL) of each compound dilution, DMSO (negative control), and Rapamycin (positive control) to the appropriate wells of a 384-well plate.
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of mTOR enzyme and biotinylated substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Incubate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer at a concentration near the Km for mTOR.
-
Add 5 µL of the ATP solution to each well to start the reaction. The final volume should be 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF® detection reagent mix containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the enzymatic reaction.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for the development of the HTRF® signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate donor) and 665 nm (XL665 acceptor).
-
Data Analysis:
-
Calculate HTRF® Ratio: For each well, calculate the HTRF® ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Determine Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Note: For this calculation, the "positive control" refers to the uninhibited reaction (DMSO only), and the "negative control" refers to the fully inhibited reaction (high concentration of Rapamycin).
-
-
Calculate IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
-
Assess Assay Quality:
-
Using the raw ratio data from the positive (DMSO) and negative (Rapamycin) control wells, calculate the Z'-factor to validate the assay's performance for the screening campaign.
-
Conclusion
Rapamycin serves as an essential tool for studying the mTOR pathway and as a benchmark control in high-throughput screening for novel mTOR inhibitors. The HTRF® assay detailed here provides a robust, sensitive, and scalable method for identifying and characterizing new drug candidates targeting this critical pathway. Proper assay validation, including the calculation of the Z'-factor, is crucial for ensuring the reliability and quality of the screening data.
References
- 1. cusabio.com [cusabio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. raybiotech.com [raybiotech.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. academic.oup.com [academic.oup.com]
Application Notes: Bavdegalutamide (ARV-110) as a Tool for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavdegalutamide (ARV-110) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, Bavdegalutamide functions by inducing proximity between the AR and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[1][3] This mechanism of action, which hijacks the cell's natural protein disposal system, makes Bavdegalutamide a powerful tool for studying the AR protein-protein interaction network and for the development of therapeutics for androgen-dependent pathologies such as prostate cancer.[4][5]
These application notes provide a detailed guide to utilizing Bavdegalutamide for investigating protein-protein interactions, including protocols for key experiments and data interpretation.
Mechanism of Action
Bavdegalutamide is composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the E3 ubiquitin ligase cereblon.[6] This dual binding facilitates the formation of a ternary complex between the AR protein, Bavdegalutamide, and the E3 ligase.[3] The formation of this ternary complex is a critical event that brings the E3 ligase in close proximity to the AR, enabling the transfer of ubiquitin molecules to the AR. The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.[7] This catalytic process allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR protein molecules.[5]
Caption: Mechanism of Bavdegalutamide-induced AR degradation.
Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[8][9] Upon binding to androgens like dihydrotestosterone (DHT) in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1][10] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes that promote cell proliferation and survival.[8][9] Bavdegalutamide-induced degradation of AR effectively shuts down this signaling pathway.
Caption: AR signaling and the point of intervention by Bavdegalutamide.
Quantitative Data Summary
The efficacy of Bavdegalutamide has been characterized by its half-maximal degradation concentration (DC₅₀) and maximal degradation (Dmax) in various prostate cancer cell lines. Its effect on cell growth is quantified by the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Cell Line | Value | Reference(s) |
| DC₅₀ | VCaP | ~1 nM | [11] |
| LNCaP | ~1 nM | [11] | |
| Dmax | In vivo (mouse xenograft) | >90% | [11] |
| IC₅₀ (Cell Proliferation) | VCaP | 860 nM | [12] |
| 22Rv1 | 14,850 nM | [12] | |
| Binding Affinity (AR) | LNCaP cell lysates | ~5x higher than enzalutamide | [5] |
Experimental Protocols
Western Blot for Androgen Receptor Degradation
This protocol details the quantification of AR protein level reduction in prostate cancer cells following treatment with Bavdegalutamide.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bavdegalutamide (ARV-110)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Androgen Receptor (e.g., Cell Signaling Technology #5153, 1:1000 dilution)[3][7]
-
Loading control antibody (e.g., anti-β-actin, 1:5000)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)[3]
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities for AR and the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Application of [Compound Name] in fluorescence microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein AM (Calcein Acetoxymethyl Ester) is a widely used, cell-permeant fluorescent dye for determining cell viability in eukaryotic cells.[1] It is a non-fluorescent compound that readily crosses the membrane of live cells due to its lipophilic nature.[2][3] Once inside a cell with an intact membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into the highly fluorescent and hydrophilic calcein.[4][5] This process traps the fluorescent calcein within the cytoplasm, making it an excellent marker for viable cells.[2][3] Dead cells, lacking active esterases and membrane integrity, do not convert Calcein AM to calcein and cannot retain the dye, thus remaining non-fluorescent.[3][6] This differential staining allows for clear discrimination between live and dead cell populations.[4]
The applications of Calcein AM are extensive, including cytotoxicity assays, cell proliferation studies, drug-drug interaction screening, and monitoring of multidrug resistance.[7][8][9] It is compatible with various fluorescence-based platforms, including fluorescence microscopy, flow cytometry, and microplate assays.[10]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for Calcein AM and its fluorescent product, calcein, is provided below for easy reference and comparison.
| Property | Value | Reference |
| Calcein AM (C46H46N2O23) | ||
| Molecular Weight | 994.86 g/mol | [11] |
| Cell Permeability | Permeant | [12] |
| Calcein (C30H26N2O13) | ||
| Molecular Weight | 622.53 g/mol | [8] |
| Excitation Maximum (λex) | ~495 nm | [2][11] |
| Emission Maximum (λem) | ~515 nm | [2][11] |
| Molar Extinction Coefficient (ε) | ~81,000 cm⁻¹M⁻¹ | [13] |
| Appearance | Orange crystals | [8] |
| Cellular Localization | Cytoplasm and Nucleus | [12] |
Mechanism of Action
The utility of Calcein AM as a live-cell stain is dependent on two key characteristics of viable cells: active intracellular esterases and an intact cell membrane. The following diagram illustrates the mechanism by which Calcein AM becomes fluorescent only in living cells.
Caption: Mechanism of Calcein AM activation in live cells.
Experimental Protocols
Protocol 1: General Staining of Adherent or Suspension Cells for Fluorescence Microscopy
This protocol provides a general procedure for staining live cells with Calcein AM. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Calcein AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters (e.g., FITC filter set)
Stock Solution Preparation:
-
Allow the vial of Calcein AM to warm to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a 1 mM stock solution by dissolving 50 µg of Calcein AM in 50 µL of anhydrous DMSO.[1]
-
This stock solution can be stored at -20°C, protected from light and moisture. For subsequent experiments, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.[10]
Working Solution and Staining Procedure:
-
Prepare a working solution of Calcein AM by diluting the 1 mM stock solution in PBS or serum-free medium to a final concentration of 1-10 µM.[1][2] The optimal concentration should be determined empirically for each cell type.[10]
-
For adherent cells: a. Grow cells on coverslips or in culture dishes. b. Aspirate the culture medium and wash the cells once with PBS.[10] c. Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2][14]
-
For suspension cells: a. Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes). b. Resuspend the cells in the Calcein AM working solution at a density of approximately 1-10 x 10^6 cells/mL.[3] c. Incubate for 15-30 minutes at 37°C, protected from light.[3]
-
After incubation, wash the cells twice with PBS or an appropriate buffer to remove excess dye.[2][14]
-
Observe the stained cells under a fluorescence microscope using filters for green fluorescence (excitation ~490 nm, emission ~515 nm).[14]
Protocol 2: Cell Viability/Cytotoxicity Assay using a Fluorescence Plate Reader
This protocol is designed for quantifying cell viability or cytotoxicity in a 96-well plate format.
Materials:
-
Calcein AM
-
Anhydrous DMSO
-
PBS or other suitable buffer
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with filters for ~490 nm excitation and ~520 nm emission.
Procedure:
-
Seed cells in a black-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Treat the cells with the test compounds or vehicle control for the desired duration.
-
Prepare a 2X Calcein AM working solution. The final concentration in the well is typically between 1-10 µM.
-
Carefully remove the culture medium from the wells. For suspension cells, centrifuge the plate before aspirating the medium.[10]
-
Wash the cells once with PBS.[10]
-
Add 50 µL of fresh PBS or buffer to each well.
-
Add 50 µL of the 2X Calcein AM working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[3]
-
Measure the fluorescence intensity using a plate reader with excitation set to ~490 nm and emission to ~520 nm.[10] The fluorescence intensity is directly proportional to the number of viable cells.[10]
Experimental Workflow
The following diagram outlines the typical workflow for a cell-based assay using Calcein AM, from sample preparation to data analysis.
Caption: General workflow for Calcein AM cell viability assays.
Important Considerations
-
Toxicity: While generally considered to have low cytotoxicity, high concentrations of Calcein AM or prolonged incubation times can affect cell viability.[2] It is crucial to determine the optimal dye concentration and incubation time for your specific cell type and experimental setup.[2]
-
Fixation: Calcein AM is not suitable for fixed cells as the staining procedure relies on active esterases and intact membranes, which are compromised during fixation.[2][6]
-
Hydrolysis: Aqueous solutions of Calcein AM are susceptible to hydrolysis and should be used within a few hours of preparation.[1][10]
-
Interference: The presence of serum and phenol red in the culture medium can interfere with the assay's sensitivity by increasing background fluorescence. It is recommended to perform washes and incubations in serum-free and phenol red-free buffer.
-
Controls: Always include positive (healthy, untreated cells) and negative (dead cells, e.g., fixed with ethanol) controls to validate the assay's performance.[6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcein | AAT Bioquest [aatbio.com]
- 7. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcein - Wikipedia [en.wikipedia.org]
- 9. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. rndsystems.com [rndsystems.com]
- 12. biotium.com [biotium.com]
- 13. Calcein AM | AAT Bioquest [aatbio.com]
- 14. Live Cell Staining -Cellstain- Calcein-AM solution | CAS 148504-34-1(Calcein-AM) Dojindo [dojindo.co.jp]
Application Note: Standard Operating Procedure for the Synthesis of Acetylsalicylic Acid (Aspirin)
Introduction
Acetylsalicylic acid, widely known as aspirin, is a cornerstone medication for pain relief, fever reduction, and anti-inflammatory therapy.[1] Its synthesis is a classic and fundamental example of an esterification reaction in organic chemistry, specifically the acetylation of salicylic acid.[1][2] This process involves treating salicylic acid with acetic anhydride, typically using an acid catalyst like sulfuric or phosphoric acid, to convert the hydroxyl group of salicylic acid into an ester group.[2] This application note provides a comprehensive protocol for the synthesis, purification, and characterization of aspirin, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Salicylic Acid | C₇H₆O₃ | 138.12 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| Phosphoric Acid (85%) | H₃PO₄ | 98.00 |
| Ethanol (95%) | C₂H₅OH | 46.07 |
| Deionized Water | H₂O | 18.02 |
| Ferric Chloride (1%) | FeCl₃ | 162.20 |
2. Synthesis of Acetylsalicylic Acid (Aspirin) [3]
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 125-mL Erlenmeyer flask.[4]
-
In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated 85% phosphoric acid.[4] Acetic anhydride vapors are irritating, so proper ventilation is crucial.[3]
-
Gently swirl the flask to dissolve the salicylic acid.
-
Heat the flask in a water bath at 70-80°C for 15 minutes.[5]
-
Remove the flask from the water bath and, while it is still warm, cautiously add 1.5 mL of deionized water to decompose any excess acetic anhydride.[5]
-
Allow the flask to cool to room temperature. As it cools, aspirin crystals will begin to form.[3] To facilitate complete crystallization, place the flask in an ice bath for 10-15 minutes.[3] If crystals do not form, gently scratching the inside of the flask with a glass stirring rod can induce crystallization.[4]
-
Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with two small portions of ice-cold deionized water.[6]
-
Allow the crystals to air dry on the filter paper.
3. Purification by Recrystallization [3]
-
Transfer the crude aspirin to a 50-mL Erlenmeyer flask.
-
Add a minimal amount of warm 95% ethanol (approximately 10 mL) to dissolve the crystals.[6] Gentle warming on a hot plate may be necessary.[6]
-
Once dissolved, slowly add approximately 25 mL of warm water. If the solution becomes cloudy, gently reheat until it is clear.[7]
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collect the purified aspirin crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the purified crystals completely before weighing and characterization.
4. Characterization of Aspirin
-
Melting Point Determination: The melting point of pure aspirin is between 138-140°C.[6][8] A lower and broader melting range can indicate the presence of impurities.[8]
-
Ferric Chloride Test for Purity: This test detects the presence of unreacted salicylic acid.[4]
-
Dissolve a few crystals of the synthesized aspirin in 5 mL of water in a test tube.
-
In separate test tubes, prepare a positive control with salicylic acid and a negative control with commercial aspirin.
-
Add 10 drops of 1% ferric chloride solution to each test tube.[4]
-
A purple color indicates the presence of a phenol group, characteristic of salicylic acid.[9] Pure aspirin should not produce this color change.[9]
-
Data Presentation
| Parameter | Salicylic Acid (Starting Material) | Crude Aspirin | Purified Aspirin |
| Mass (g) | ~2.0 g | ||
| Theoretical Yield (g) | Calculated | Calculated | |
| Actual Yield (g) | |||
| Percent Yield (%) | |||
| Melting Point (°C) | 158-161°C[8] | 138-140°C (literature value)[6][8] | |
| Ferric Chloride Test | Purple | No color change |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6]
-
Handle acetic anhydride and phosphoric acid in a well-ventilated fume hood as they are corrosive and their vapors are irritating.[3][10]
-
The synthesized aspirin is for laboratory use only and should not be ingested.[3]
-
Dispose of all chemical waste in designated organic waste containers.[3]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of aspirin.
Caption: Overall reaction for the synthesis of aspirin.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 6. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Synthesis of Aspirin (Safety Precautions) - 326 Words | Studymode [studymode.com]
Application Notes and Protocols: Dissolving and Using [Compound Name]
To provide detailed Application Notes and Protocols, please specify the name of the compound you are interested in.
Below is a template demonstrating the format and level of detail that will be provided once you specify the compound. For illustrative purposes, the placeholder "[Compound Name]" is used.
Product Information
-
Compound Name: [Compound Name]
-
Appearance: [e.g., White crystalline solid]
-
Molecular Weight: [e.g., 180.16 g/mol ]
-
Storage: [e.g., Store at -20°C]
Solubility Data
Proper dissolution is critical for experimental success. The solubility of [Compound Name] varies across different solvents. The table below summarizes the solubility data for preparing stock solutions. It is always recommended to perform a small-scale solubility test before preparing a large batch.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ [e.g., 100 mM] | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | Sparingly Soluble | ≥ [e.g., 25 mM] | May require gentle warming to fully dissolve. |
| Water | Insoluble | < [e.g., 0.1 mM] | Not suitable for preparing stock solutions. |
| PBS (pH 7.2) | Insoluble | < [e.g., 0.1 mM] | Not suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of [Compound Name] in DMSO.[1] It is crucial to use high-purity, sterile reagents and maintain aseptic techniques.
Materials:
-
[Compound Name] powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of [Compound Name] and the DMSO to reach room temperature before opening to prevent condensation.[1]
-
Weigh Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of [Compound Name] powder.
-
Calculation: To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight (g/mol) * 1000 mg/g
-
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the 10 mM concentration.[1]
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[2] If particles remain, sonicate the vial in a water bath for 10-15 minutes.[2] Visually inspect the solution to ensure it is clear and all solute has dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[2]
-
Precipitation: To prevent the compound from precipitating out of solution when added to aqueous culture medium, perform serial dilutions.[3]
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM [Compound Name] stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired working concentrations. For example, to achieve a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mixing: Gently mix the diluted solution to ensure homogeneity before adding it to your cell cultures.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.[1]
Signaling Pathway & Workflow Diagrams
The diagrams below illustrate the primary signaling pathway for [Compound Name] and a general experimental workflow for its use in cell culture.
Caption: Generalized signaling pathway for [Compound Name].
Caption: Experimental workflow for cell treatment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound X Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when determining the optimal concentration of "Compound X" for maximum efficacy in preclinical studies.[1][2][3][4][5]
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Compound X in a question-and-answer format.
Q1: What should I do if I observe high cytotoxicity with Compound X, even at low concentrations?
High cytotoxicity at low concentrations can be due to several factors. First, verify the purity of your Compound X stock, as impurities can contribute to toxicity. It is also crucial to ensure the accuracy of your dilution calculations and the calibration of your pipettes. The choice of solvent and its final concentration in the culture medium should be evaluated, as some solvents can be toxic to cells.[6] Consider performing a solvent toxicity control experiment. If the issue persists, it may be that the cell line you are using is particularly sensitive to Compound X. You might consider testing a different cell line or reducing the treatment duration.
Q2: Why am I not seeing the expected biological effect of Compound X?
There are several potential reasons for a lack of biological effect. Confirm the identity and stability of Compound X, as it may have degraded during storage.[7] Ensure that the compound is soluble in the culture medium at the tested concentrations and that it is not binding to components of the media or plasticware. The chosen cell line may not express the target of Compound X, or the signaling pathway may be inactive in that specific cell type. Consider verifying target expression and trying a different, more sensitive cell line. The incubation time may also be insufficient for the biological effect to manifest; a time-course experiment is recommended.
Q3: I am observing high variability in my experimental results with Compound X. What could be the cause?
High variability can stem from several sources. Inconsistent cell seeding density is a common issue, so ensure you have a uniform number of cells in each well.[6] Variations in incubation times and conditions can also contribute to variability. Check for and minimize edge effects in your multi-well plates by not using the outer wells or by filling them with sterile liquid. Ensure thorough mixing of Compound X in the medium before adding it to the cells. Finally, the stability of Compound X in your experimental conditions could be a factor; consider its half-life in culture medium.
Q4: Compound X is precipitating in my cell culture medium. How can I resolve this?
Precipitation of your compound in the cell culture medium can significantly impact your results.[7] The primary reason for this is often poor solubility. First, check the solubility information on the product data sheet and ensure you are using an appropriate solvent to prepare your stock solution.[7] When diluting the stock solution into the aqueous culture medium, do so gradually and with gentle mixing. You can also try preparing a fresh, lower concentration stock solution. In some cases, the presence of serum in the medium can affect solubility. You may need to test different serum concentrations or use a serum-free medium if your experimental design allows.
Q5: I am observing unexpected off-target effects. What are the next steps?
Observing off-target effects is not uncommon in drug development. The first step is to confirm that these effects are indeed caused by Compound X and not by an impurity or the solvent. A clean, well-characterized batch of the compound should be used for these validation experiments. If the off-target effects are confirmed, it is important to characterize them. This may involve using specific inhibitors or activators of known signaling pathways to understand the mechanism. Computational modeling and screening against a panel of known off-target proteins can also provide insights. Depending on the severity and nature of the off-target effects, you may need to consider chemical modification of Compound X to improve its specificity.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about optimizing the concentration of Compound X.
Q1: What is the recommended starting concentration for Compound X in in-vitro experiments?
The recommended starting concentration for a new compound like Compound X typically spans a wide range to capture the full dose-response relationship. A good starting point is often to perform a serial dilution over several orders of magnitude, for example, from 1 nanomolar (nM) to 100 micromolar (µM).[7] If there is any existing data from similar compounds or from in silico predictions, that can help to narrow this initial range.
Q2: How do I determine the optimal concentration range for Compound X?
Determining the optimal concentration range is a multi-step process.[5] It begins with a broad-range dose-response experiment to identify the concentrations at which a biological effect is observed.[8] This is followed by a more focused dose-response study with more concentrations around the initial "hit" range to accurately determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[9] It is also crucial to perform a cytotoxicity assay to determine the concentration at which Compound X becomes toxic to the cells. The optimal concentration will be one that provides the desired biological effect with minimal to no cytotoxicity.
Q3: What is a dose-response curve and why is it important?
A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (the dose) and the magnitude of its effect (the response).[9] These curves are typically sigmoidal in shape and are essential for understanding the potency of a compound.[9] From a dose-response curve, you can determine key parameters like the EC50 or IC50, the maximum effect (Emax), and the slope of the curve (Hill coefficient), which provides information about the binding affinity of the compound to its target.
Q4: How do I perform a cytotoxicity assay for Compound X?
A cytotoxicity assay measures the degree to which a substance can cause damage to cells.[10] Common methods include the MTT, MTS, and LDH release assays.[11][12][13] The general procedure involves seeding cells in a multi-well plate, treating them with a range of concentrations of Compound X, and then incubating for a specific period.[10][14] After incubation, a reagent is added that measures a parameter indicative of cell viability, such as metabolic activity (MTT/MTS) or membrane integrity (LDH release).[11][13] The results are then read using a plate reader and compared to untreated control cells.
Q5: What are IC50 and EC50 values, and how are they determined?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. The EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. These values are determined by performing a dose-response experiment and plotting the response against the log of the compound concentration.[9] A non-linear regression analysis is then used to fit a sigmoidal curve to the data, from which the IC50 or EC50 value can be calculated.[9]
III. Data Presentation
Clear and structured data presentation is crucial for the interpretation and comparison of results.
Table 1: Example Dose-Response Data for Compound X
| Concentration of Compound X (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 15.2 ± 3.4 |
| 1 | 48.9 ± 5.2 |
| 10 | 85.7 ± 4.1 |
| 100 | 98.1 ± 2.3 |
Table 2: Example Cytotoxicity Data for Compound X (24-hour exposure)
| Concentration of Compound X (µM) | % Cell Viability (Mean ± SD) |
| 1 | 99.2 ± 3.5 |
| 10 | 95.4 ± 4.8 |
| 50 | 75.1 ± 6.2 |
| 100 | 45.8 ± 7.1 |
| 200 | 10.3 ± 3.9 |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Dose-Response Assay using MTT
This protocol outlines the steps for determining the dose-response relationship of Compound X using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of Compound X in cell culture medium. It is recommended to perform a 10-fold serial dilution initially, followed by a 2- or 3-fold dilution for a more precise curve.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include wells with medium only (blank) and cells with vehicle-treated medium (negative control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percent inhibition against the log of the concentration of Compound X and use non-linear regression to determine the IC50.
Protocol 2: Cytotoxicity Assay using LDH Release
This protocol describes how to assess the cytotoxicity of Compound X by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[13]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X. Include a negative control (vehicle-treated cells) and a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: After incubation, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, as per the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time, protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of Compound X by comparing the LDH release to that of the negative and positive controls.
V. Mandatory Visualization
The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Experimental workflow for optimizing Compound X concentration.
Caption: Hypothetical signaling pathway activated by Compound X.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. ppd.com [ppd.com]
- 2. Preclinical Studies in Drug Development — STXBP1 Foundation [stxbp1disorders.org]
- 3. gmppros.com [gmppros.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Blog: What is Preclinical Research and Why is it so Impor... | ALS TDI [als.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. support.collaborativedrug.com [support.collaborativedrug.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol [protocols.io]
Technical Support Center: Optimizing Acetylsalicylic Acid (Aspirin) Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and quantitative data to improve the yield and purity of acetylsalicylic acid (aspirin) synthesis.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of aspirin.
Frequently Asked Questions
Q1: Why is my aspirin yield consistently low?
A1: A low yield in aspirin synthesis can be attributed to several factors:
-
Incomplete Reaction: The esterification of salicylic acid may not have gone to completion. Ensure adequate reaction time and optimal temperature.[1][2][3] Heating the reaction mixture helps drive it towards completion.[4]
-
Procedural Losses: Product can be lost during transfers between glassware, filtration, and washing steps.[1][2][3] Careful handling during these purification stages is crucial to maximize recovery.
-
Hydrolysis: Aspirin can hydrolyze back to salicylic acid and acetic acid, particularly in the presence of moisture or during purification steps.[1][2][5] Using anhydrous reagents and proper drying techniques can mitigate this.[5]
-
Side Reactions: The formation of unwanted byproducts, such as polymeric materials, can consume the starting materials and reduce the final yield.[1][3]
-
Impurities in Reactants: The purity of the salicylic acid and acetic anhydride is critical. Impurities will not react to form the desired product, thereby lowering the potential yield.[1][3]
Q2: My final product has a distinct vinegar-like smell. What does this indicate?
A2: A vinegar-like smell is indicative of the presence of acetic acid.[2] Acetic acid is a byproduct of the synthesis reaction and is also formed when excess acetic anhydride is quenched with water.[2] This suggests that the purification and washing steps were insufficient to remove all the acetic acid. Thorough washing of the crystals with cold water during vacuum filtration is necessary.[6][7]
Q3: The synthesized aspirin crystals are not pure white. What is the cause?
A3: Discoloration in the final product suggests the presence of impurities.[2] These can include unreacted starting materials, byproducts from side reactions, or contaminants from the reaction setup.[2] To obtain a pure white crystalline product, recrystallization is a necessary purification step.[2][8]
Q4: How can I confirm the purity of my synthesized aspirin?
A4: There are two common methods to assess purity:
-
Ferric Chloride Test: This is a qualitative test for the presence of unreacted salicylic acid. Salicylic acid has a phenol group that gives a distinct purple color in the presence of a ferric chloride solution.[1][2][7] Pure aspirin, which lacks a free phenol group, should not produce this color change.
-
Melting Point Determination: Pure aspirin has a sharp melting point of approximately 135-136°C.[7][8][9] Impurities will typically cause the melting point to be lower and occur over a broader range.[4]
Troubleshooting Workflow for Low Aspirin Yield
II. Data Presentation: Optimizing Reaction Conditions
The yield of aspirin synthesis is highly dependent on reaction conditions such as temperature and the choice of catalyst.
Table 1: Effect of Reaction Temperature on Aspirin Yield This study prepared aspirin via the esterification of salicylic acid with acetic anhydride using phosphoric acid as a catalyst for a duration of 20 minutes.
| Temperature (°C) | Average Yield (%) | Fold Increase in Yield (from 50°C) |
| 50 | 68.2 | 1.00 |
| 60 | 76.5 | 1.12 |
| 70 | 82.1 | 1.20 |
| 80 | 87.3 | 1.28 |
| Data adapted from a study on the effect of temperature on aspirin synthesis. The results show a linear increase in both yield and purity as the temperature is increased from 50°C to 80°C.[10] |
Table 2: Effect of Different Catalysts on Aspirin Yield Different catalysts can be used to promote the esterification reaction. The choice of catalyst can significantly impact the final yield.
| Catalyst | Reaction Conditions | Yield (%) |
| Phosphoric Acid (H₃PO₄) | 20 min at 80°C | 87.3%[10] |
| Sulfuric Acid (H₂SO₄) | 10 min at boiling water bath temp. | ~67% (Typical lab yield)[9] |
| Citric Acid | 40 min at 70°C | 91.0%[11] |
| Sodium Acetate | 50 min at 55°C | 81.9%[12] |
| This table summarizes yields obtained using different acid catalysts under varied reaction times and temperatures. |
III. Experimental Protocols
Protocol 1: Synthesis of Crude Acetylsalicylic Acid
This protocol details the synthesis of aspirin from salicylic acid and acetic anhydride.
-
Preparation: Weigh approximately 2.0 g of salicylic acid and place it into a 125-mL Erlenmeyer flask.[7]
-
Addition of Reagents: In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5 drops of a concentrated acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid).[7][13]
-
Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a water bath maintained at 70-80°C for 10-15 minutes.[10][14]
-
Quenching: Remove the flask from the heat and, while still in the fume hood, cautiously add 20 drops of cold deionized water to the mixture to hydrolyze any excess acetic anhydride.[14]
-
Crystallization: Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[10] Scratching the inside of the flask with a glass rod can help induce crystallization if it does not begin spontaneously.[7]
-
Isolation: Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the collected crystals with two small portions of ice-cold water to remove soluble impurities like acetic acid and the catalyst.[6][7]
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes. Weigh the crude product.
Protocol 2: Purification by Recrystallization
This protocol is used to purify the crude aspirin and remove unreacted salicylic acid and other impurities.[8]
-
Dissolution: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimal amount of a warm solvent, such as an ethanol/water mixture, until the solid just dissolves.[2][8]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once cooled, place the flask in an ice bath to maximize the formation of pure crystals.[2][8]
-
Isolation: Collect the purified aspirin crystals by vacuum filtration.[2]
-
Drying: Dry the crystals completely to remove any residual solvent.[2] The final product should be a pure white, crystalline solid.
Protocol 3: Ferric Chloride Test for Purity
This test is performed to check for the presence of unreacted salicylic acid.
-
Preparation: Prepare three test tubes. In the first, place a few crystals of salicylic acid (positive control). In the second, place a few crystals of your recrystallized aspirin. The third can serve as a negative control with only the solvent.
-
Procedure: Add about 1 mL of ethanol to each tube to dissolve the crystals, then add 2-3 drops of 1% ferric chloride solution.[8]
-
Observation: A purple or violet color indicates the presence of a phenol group, meaning there is salicylic acid contamination.[2][7] A pure sample of aspirin should show no color change (the solution should remain yellow-orange).
IV. Mandatory Visualizations
Aspirin Synthesis Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. understandingstandards.org.uk [understandingstandards.org.uk]
- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 11. Catalytic Synthesis of Aspirin by Citric Acid | Semantic Scholar [semanticscholar.org]
- 12. (Open Access) Catalytic Synthesis of Aspirin with Sodium Acetate (2006) | LI Cheng-fan | 2 Citations [scispace.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.williams.edu [web.williams.edu]
Technical Support Center: Degradation Issues with Aspirin (Acetylsalicylic Acid) in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation issues associated with Aspirin (Acetylsalicylic Acid) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Aspirin to ensure its stability? A1: To maintain stability, Aspirin should be stored in a cool, dry place, protected from light and moisture.[1] The recommended storage temperature is typically between 15°C and 30°C (59°F to 86°F).[2] Exposure to high humidity and temperatures can significantly accelerate its degradation.[1][3] It is crucial to store the medication in its original, tightly closed container.[4]
Q2: What is the primary degradation pathway for Aspirin? A2: The primary and most common degradation pathway for Aspirin is hydrolysis.[5] In the presence of moisture, Aspirin (acetylsalicylic acid) hydrolyzes into salicylic acid and acetic acid.[5][6][7] This reaction can be catalyzed by heat, acids, or bases.[5][8] Formulations with high concentrations of aspirin often smell like vinegar, which is a sign of hydrolysis.[7]
Q3: What factors have the greatest impact on Aspirin's stability? A3: Moisture is the most critical factor affecting Aspirin's stability, as it drives the hydrolysis reaction.[3][5][9] Elevated temperatures also significantly accelerate the rate of degradation.[3][8][10] Other factors include pH (degradation is faster in highly acidic or alkaline conditions) and direct exposure to light.[5][11]
Q4: What are the main degradation products of Aspirin? A4: The main degradation products from the hydrolysis of Aspirin are salicylic acid and acetic acid.[1][5][6] Under certain stress conditions, such as interaction with other compounds, additional degradation products may form.[12][13]
Q5: What is the expected shelf-life of Aspirin? A5: The shelf-life can vary based on the formulation and storage conditions.[1] For example, one study on a direct compression tablet formulation showed less than 1% decomposition after 1.75 years at room temperature.[14] Accelerated stability studies are often performed at elevated temperatures to predict the shelf-life under normal storage conditions.[1][15]
Troubleshooting Guide
Q1: I am observing rapid degradation of my solid Aspirin sample, even when stored in a temperature-controlled environment. What could be the cause? A1: Several factors could be responsible for this issue:
-
Microenvironment Humidity : Even in a controlled room, the microenvironment inside the storage container can have high humidity.[1] Ensure the container is tightly sealed and consider using a desiccant.
-
Excipient Interaction : If you are working with a formulation, certain excipients can interact with Aspirin or retain moisture, accelerating degradation.
-
Autocatalysis : The acetic acid produced during hydrolysis can act as a catalyst, further speeding up the degradation process, especially in a closed container.[5][16]
Q2: My analytical results for Aspirin stability studies are inconsistent. How can I improve reproducibility? A2: To improve the reproducibility of your results, consider the following:
-
Control Environmental Factors : Maintain strict control over temperature and humidity during the experiment.[1]
-
Standardize Sample Preparation : Use a consistent method for sample preparation. Aspirin is unstable in many organic solvents, so minimize the time between dissolving the sample and analysis.
-
Validated Analytical Method : Ensure your analytical method (e.g., HPLC) is properly validated and is a stability-indicating method, meaning it can separate the intact drug from its degradation products.[1][17][18]
Q3: I noticed a precipitate forming in my aqueous Aspirin solution during an experiment. What is happening? A3: The precipitate is likely salicylic acid.[11] Salicylic acid, a primary degradation product of Aspirin hydrolysis, has lower solubility in water compared to Aspirin itself and can precipitate out, especially at higher concentrations or lower pH.[11] To avoid this, prepare aqueous solutions fresh for each experiment and consider using a buffered solution at a pH of 2-3, where Aspirin has its greatest stability.[11]
Q4: My Aspirin tablets have a strong vinegar-like smell. Are they still usable? A4: A strong smell of vinegar indicates that the Aspirin has undergone significant hydrolysis to form acetic acid.[7][9] This means the concentration of the active ingredient, acetylsalicylic acid, has been reduced. It is recommended to discard medication that has a strong vinegar smell.[2]
Data Presentation: Aspirin Stability
Table 1: Impact of Temperature on Aspirin Degradation in Solution
| Temperature | Half-Life (t½) in Phosphate Buffer (pH 7.4) |
|---|---|
| 21°C | Not specified, but hydrolysis occurs[19] |
| 37°C | Hydrolysis increases >5x compared to 22.5°C[11] |
| 45°C | Degradation is accelerated[20] |
| 60°C | Significant degradation observed[20][21] |
This table synthesizes data showing the trend of accelerated degradation with increasing temperature.
Table 2: Impact of Storage Conditions on Solid Aspirin Tablet Stability
| Storage Condition | ASA Recovery Factor |
|---|---|
| Recommended (15-25°C, dry, dark) | 99.16% - 101.08%[22] |
| High Humidity | 81.10% - 85.38%[3][22] |
| Temperatures >25°C | Significant deviation from control[3] |
| Direct Sunlight Exposure | 82.5% - 90.00%[3][22] |
Data from a study on commercial tablets repackaged in dosette boxes, demonstrating the impact of environmental factors.
Table 3: Hydrolysis Rate of Aspirin in Various Solvents
| Solvent System | Relative Stability (Half-Life) |
|---|---|
| Phosphate Buffer (0.1 M, pH 7.4) | Most Stable (537.21 hours)[6] |
| Water | Less stable than phosphate buffer[6] |
| 10% Dextrose Solution | Half-life of 261.61 hours[6] |
| Boric Acid Buffer (pH 10.4) | Half-life of 256.67 hours[6] |
| Glycerol/Water System | Least Stable (155.31 hours)[6] |
This table illustrates that the stability of aspirin is highly dependent on the solvent and pH.
Experimental Protocols
Protocol 1: Preparation of a Buffered Aspirin Stock Solution for In Vitro Assays
-
Objective : To prepare a relatively stable Aspirin solution for immediate use in experiments by controlling the pH.
-
Methodology :
-
Buffer Preparation : Prepare a 0.1 M citrate buffer. This is done by mixing a 0.1 M citric acid solution with a 0.1 M sodium citrate solution until a final pH of 3.0 is achieved.[11] Monitor the pH using a calibrated pH meter.
-
Aspirin Dissolution : Accurately weigh the required amount of acetylsalicylic acid powder. For a 10 mM stock solution, dissolve 18.02 mg of Aspirin in 10 mL of the prepared 0.1 M citrate buffer (pH 3.0).[11]
-
Solubility Aid (if needed) : If solubility is an issue, first dissolve the Aspirin powder in a minimal volume of ethanol before adding the buffer. Be aware that the organic solvent may interfere with some downstream applications.
-
Storage and Use : Use the solution immediately for the best results. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours.[11] For longer storage, consider aliquoting and freezing at -20°C or below, though fresh preparation is always recommended.[11]
-
Protocol 2: Forced Degradation Study of Aspirin
-
Objective : To identify potential degradation products and pathways under various stress conditions, which is crucial for developing a stability-indicating analytical method.[5]
-
Methodology :
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of Aspirin in a suitable solvent like acetonitrile.[5]
-
Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH, then dilute to a final concentration of 100 µg/mL with the analytical method's mobile phase.[5]
-
Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for a set duration (e.g., 30 minutes). Neutralize with 0.1 N HCl and dilute to 100 µg/mL.[5]
-
Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a set duration, then dilute to 100 µg/mL.[12]
-
Thermal Degradation : Expose solid Aspirin powder to dry heat in an oven at 80°C for 48 hours.[5][12] Dissolve the stressed powder and dilute to a final concentration of 100 µg/mL.[5]
-
Photolytic Degradation : Expose the stock solution in a quartz cuvette to UV light (254 nm) and fluorescent light in a photostability chamber as per ICH Q1B guidelines.[5] Dilute the exposed solution to 100 µg/mL.[5]
-
Analysis : Analyze all stressed samples, alongside an unstressed control sample, using a validated stability-indicating HPLC method.[5]
-
Visualizations
Caption: Primary hydrolysis degradation pathway of Aspirin.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for improving Aspirin purity.
References
- 1. benchchem.com [benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. swbh.nhs.uk [swbh.nhs.uk]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. study.com [study.com]
- 9. Medication Storage | InfantRisk Center [infantrisk.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Accelerated stability study of aspirin | PDF [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analytical method development and validation for aspirin | Semantic Scholar [semanticscholar.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 21. Evaluation of the pharmaceutical characteristics of various enteric-coated aspirin tablets under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.sdiarticle5.com [files.sdiarticle5.com]
Technical Support Center: Preventing Off-Target Effects of Compound X
Welcome to the technical support center for Compound X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting potential off-target effects during experimentation.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable steps to identify and resolve them.
Q1: My experimental results are not consistent with the known function of the on-target kinase (Kinase A). Could this be an off-target effect?
A1: Yes, observing a cellular phenotype that doesn't align with the known function of the intended target is a strong indicator of potential off-target activity.[1] To investigate this, a systematic approach is recommended. Start by confirming on-target engagement in your specific cellular model and then proceed to investigate potential off-targets.
A primary reason for discrepancies between biochemical and cell-based assay results can be the high intracellular concentration of ATP, which can outcompete ATP-competitive inhibitors like Compound X.[1][2] Additionally, factors like cellular efflux pumps or low expression of the target kinase in your cell line can influence results.[1]
Initial Troubleshooting Steps:
-
Confirm Target Engagement: Verify that Compound X is engaging with its intended target, Kinase A, in your cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[3][4][5]
-
Dose-Response Analysis: Perform a dose-response curve for Compound X in your phenotypic assay. Correlate the observed phenotype with the IC50 for Kinase A inhibition. A significant rightward shift in the phenotypic IC50 compared to the enzymatic IC50 may suggest off-target effects or issues with cellular potency.
-
Use a Negative Control: Employ a structurally similar but biologically inactive analog of Compound X as a negative control.[6][7] This helps to ensure that the observed effects are not due to the chemical scaffold itself.
Q2: How can I identify which specific off-targets might be causing my unexpected results?
A2: Identifying unknown off-targets requires a broad screening approach. Several methods are available to profile Compound X's activity across a wide range of proteins.
-
Kinase Profiling: This is a crucial step to understand the selectivity of Compound X. Screening the compound against a large panel of kinases can reveal unintended targets.[9][10] Many commercial services offer panels that cover a significant portion of the human kinome.[11]
-
Chemical Proteomics: This unbiased approach can identify protein interactions, including off-target kinases, directly in cell lysates or living cells.[12][13][14] Techniques like drug-affinity purification followed by mass spectrometry can provide a comprehensive view of binding partners.[15]
Known Off-Target Profile for Compound X:
The following table summarizes the inhibitory activity of Compound X against its intended target (Kinase A) and known primary off-targets (Kinase B and Kinase C) based on in vitro biochemical assays. Use this data to guide your experimental design and data interpretation.
| Target | IC50 (nM) | Assay Type | Notes |
| Kinase A | 15 | Biochemical (On-Target) | High potency against the intended target. |
| Kinase B | 85 | Biochemical (Off-Target) | Significant inhibition. Consider this a likely source of off-target effects. |
| Kinase C | 250 | Biochemical (Off-Target) | Moderate inhibition. Effects may be observed at higher concentrations of Compound X. |
| Kinase D | >10,000 | Biochemical (Off-Target) | Negligible inhibition. Unlikely to be a source of off-target effects. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q3: What is the recommended starting concentration for Compound X in cell-based assays?
A3: To minimize off-target effects, it is best practice to use the lowest effective concentration of the inhibitor that still engages the intended target.[1] We recommend starting with a concentration range that is 10- to 100-fold higher than the biochemical IC50 for Kinase A (i.e., 150 nM to 1.5 µM). Always perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How can I validate that an observed effect is due to a specific off-target, like Kinase B?
A4: Once a potential off-target is identified, you can use genetic approaches to confirm its role. Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the expression of Kinase B.[8] If the phenotype caused by Compound X is diminished or disappears in these cells, it provides strong evidence that the effect is mediated through Kinase B.
Q5: Are there known signaling pathways affected by Compound X's off-targets?
A5: Yes, the primary off-target, Kinase B, is a key component of a parallel signaling pathway that can influence cell proliferation. Inhibition of both Kinase A and Kinase B can lead to synergistic or unexpected effects that would not be predicted from inhibiting Kinase A alone.
Signaling Pathway Diagram
This diagram illustrates the intended on-target pathway and a known off-target pathway that can be affected by Compound X.
Caption: On-target (Kinase A) vs. off-target (Kinase B) pathways.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that Compound X physically binds to Kinase A within intact cells.[16] Ligand binding typically increases the thermal stability of the target protein.[5]
-
Objective: To confirm the engagement of Compound X with Kinase A in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or Compound X at the desired concentration for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble Kinase A at each temperature point by Western blotting. A shift in the melting curve to a higher temperature in the Compound X-treated samples indicates target engagement.[3]
-
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is used to assess the functional consequence of kinase inhibition by measuring the phosphorylation state of a downstream substrate.
-
Objective: To determine if Compound X inhibits the catalytic activity of Kinase A or off-target kinases in cells by analyzing substrate phosphorylation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with vehicle, a relevant growth factor/stimulus (to activate the pathway), and/or varying concentrations of Compound X for the desired time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.[17][18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or casein in Tris-Buffered Saline with Tween 20 (TBST). Avoid using milk for phospho-protein detection as it contains phosphoproteins that can increase background.[18][20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., anti-phospho-Substrate A). In a parallel blot, use an antibody for the total protein level of the substrate as a loading control.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the signal.[8] Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assayquant.com [assayquant.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 19. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Troubleshooting Western Blot Results for Compound-Treated Samples
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who are not observing the expected results in their Western blot experiments following treatment with a compound of interest. The following questions and answers are designed to help identify and resolve specific issues to achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My compound treatment did not alter the expression or modification of my target protein as expected. Where should I begin troubleshooting?
When a compound fails to produce the expected outcome in a Western blot, the issue can typically be traced to one of three areas: the compound itself, the biological system (cells/tissue), or the Western blot technique. A systematic approach is crucial for efficiently identifying the problem.
Begin by verifying the compound's activity and stability. Then, confirm that the cellular model is appropriate and responsive. Finally, meticulously review your Western blot protocol for potential technical errors.[1]
Caption: High-level troubleshooting workflow for unexpected Western blot results.
Q2: How can I verify that my compound is active, stable, and used at the correct concentration?
It is essential to confirm that the lack of effect is not due to an issue with the compound itself.
-
Compound Activity: The bioactivity of a new batch of a compound should always be confirmed. If possible, use a simple, rapid functional assay (e.g., an enzymatic assay or a reporter assay) to verify its mechanism of action before proceeding with lengthy Western blot experiments.
-
Compound Stability: Compounds can degrade in cell culture media, especially during long incubation periods. Degradation can be influenced by temperature, pH, light exposure, and interaction with media components. Consider performing a stability analysis.
-
Dose and Duration: The chosen concentration may be too low to elicit a response or so high that it causes off-target effects or cytotoxicity. Perform a dose-response and time-course experiment to identify the optimal conditions. A cell viability assay is critical to ensure you are working with a non-toxic concentration.[2]
Table 1: Compound Validation Experiments
| Assay Type | Purpose | Brief Methodology | Interpretation |
| Cell Viability Assay (MTT, WST-1, etc.) | To determine the cytotoxic concentration (IC50) and a suitable non-toxic working concentration.[2][3] | Treat cells with a serial dilution of the compound for the desired duration. Measure metabolic activity using a colorimetric or fluorometric reagent.[4] | A significant drop in viability suggests the lack of a specific protein signal might be due to cell death, not a targeted biological effect. Use concentrations well below the toxic threshold. |
| Target Engagement Assay | To confirm the compound is binding to its intended target protein within the cell. | Methods vary (e.g., cellular thermal shift assay (CETSA), immunoprecipitation-mass spectrometry). | A positive result confirms the compound reaches and interacts with its target, suggesting the issue lies downstream or in the assay itself. |
| Compound Stability Assay (Simplified) | To check if the compound degrades in the experimental conditions. | Incubate the compound in cell culture media at 37°C for the duration of the experiment. Analyze the media at different time points (e.g., by HPLC or LC-MS) to quantify the remaining compound. | Rapid degradation indicates the effective concentration of the compound is decreasing over time, potentially explaining a weak or absent effect. |
Q3: I've confirmed my compound is active, but I'm still not seeing an effect. What biological factors should I check?
If the compound is not the issue, focus on the biological model.
-
Target Protein Expression: The target protein may not be expressed at a detectable level in your chosen cell line.[5] Always include a positive control lysate from a cell line known to express the protein at high levels.[6] If expression is endogenously low, you may need to enrich your sample via immunoprecipitation or use a cell line that overexpresses the target.[5]
-
Cell Health and Passage Number: Ensure cells are healthy and within a low passage number. High-passage cells can exhibit altered signaling pathways and protein expression profiles.
-
Upstream/Downstream Pathway Components: The signaling pathway you are investigating may be inactive in your cell model or under your specific culture conditions. Confirm the activity of key upstream or downstream markers to ensure the pathway is functional.
Q4: My compound and cells are validated. Could the issue be my Western blot technique?
Yes, technical issues are a very common source of error. A weak or absent signal is a frequent problem that can stem from multiple steps in the protocol.[1][7]
Caption: Decision tree for troubleshooting weak or no signal in a Western blot.
Table 2: Western Blot Troubleshooting Checklist
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Low target protein concentration: Insufficient protein loaded or low endogenous expression. | Increase the amount of protein loaded per well (up to 30-40 µg). Use a positive control lysate.[6] Consider immunoprecipitation to enrich the target.[5] |
| Inefficient protein transfer: Incorrect transfer setup, time, or buffer composition.[8] | Confirm transfer with Ponceau S staining. Ensure no air bubbles are between the gel and membrane.[5] Optimize transfer time and voltage, especially for high or low molecular weight proteins.[9] | |
| Suboptimal antibody concentration: Primary antibody dilution is too high. | Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions.[5] | |
| Inactive antibody or detection reagent: Improper antibody storage; expired ECL substrate. | Use fresh antibody. Test secondary antibody activity by dotting it directly onto the membrane. Use fresh detection reagents. | |
| Antigen masking: Over-blocking or using an inappropriate blocking agent (e.g., non-fat milk can mask some phospho-epitopes).[1] | Reduce blocking time or try a different blocking agent like Bovine Serum Albumin (BSA).[1] | |
| High Background | Insufficient blocking: Blocking time is too short or the agent is ineffective. | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Try a different blocking agent. |
| Antibody concentration too high: Primary or secondary antibody concentration is excessive.[10] | Decrease the antibody concentration; perform a titration to find the optimal dilution.[10] | |
| Inadequate washing: Unbound antibodies are not sufficiently washed away.[11] | Increase the number and duration of wash steps. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[1] | |
| Non-specific Bands | Primary antibody cross-reactivity: The antibody may recognize similar epitopes on other proteins.[12] | Use an affinity-purified antibody. Check the antibody's specificity with a blocking peptide.[12] |
| Sample degradation: Proteases in the lysate have cleaved the target protein.[13] | Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[12] | |
| Protein aggregation: Samples were not fully denatured. | Add fresh reducing agent (DTT or β-mercaptoethanol) to your loading buffer and boil samples for 5-10 minutes before loading.[12] |
Q5: My qPCR results show a significant change in mRNA levels after compound treatment, but the Western blot shows no change in protein levels. Why the discrepancy?
This is a common biological scenario. mRNA and protein levels are not always directly correlated due to complex regulatory mechanisms.[14]
-
Temporal Delay: There is often a time lag between transcription (mRNA synthesis) and translation (protein synthesis). The peak of mRNA expression may occur hours before a detectable change in protein levels.[15] You may need to perform a longer time-course experiment.
-
Post-Translational Regulation: The stability of a protein can be a more significant factor than its rate of synthesis. Your compound might affect protein degradation rates (e.g., via the ubiquitin-proteasome system) rather than gene expression.[16]
-
Translational Repression: High mRNA levels do not guarantee translation into protein. Mechanisms like microRNA (miRNA) binding can inhibit the translation of specific mRNAs.[15]
-
Protein Half-Life: If the target protein has a very long half-life, a change in its synthesis rate may not be apparent in a short-term experiment. Even if mRNA levels decrease, the existing pool of stable protein will persist.[14]
Caption: Disconnect between transcription (mRNA) and final protein levels.
Experimental Protocols
Protocol 1: WST-1 Cell Viability Assay
This protocol is for determining cell viability after compound treatment.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Compound stock solution
-
WST-1 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, until a clear color change is visible.
-
Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: General Western Blot Protocol for Compound-Treated Cells
This protocol outlines the key steps for analyzing protein changes after compound exposure.[17]
Materials:
-
Treated and control cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer with freshly added protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection substrate
-
Digital imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, scraping, and collecting the lysate.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into each well of an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 9).
-
Detection: Incubate the membrane with ECL substrate. Capture the chemiluminescent signal using a digital imager.[17]
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH, or total protein stain).[18]
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BiochemSphere [biochemicalsci.com]
Modifying experimental protocols for [Compound Name] instability
Technical Support Center: [Compound Name]
This technical support center provides troubleshooting guides and detailed protocols for researchers, scientists, and drug development professionals working with [Compound Name], a molecule known for its potential instability under common experimental conditions. The following information is designed to help you modify your protocols to ensure data accuracy and reproducibility.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My [Compound Name] appears to lose activity over time in my experiments. What are the likely causes?
Loss of activity is often due to chemical instability. The primary degradation pathways for sensitive compounds include:
-
Hydrolysis: The compound may react with water, especially under acidic or basic conditions, cleaving labile bonds.[1][2]
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[1][2] This can be accelerated by components in your experimental media.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can break chemical bonds and inactivate the compound.[1][2]
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways.[1]
Q2: What are the best practices for storing lyophilized and reconstituted [Compound Name]?
Proper storage is critical to maintaining the compound's integrity.
-
Lyophilized Powder: Store the solid form of [Compound Name] at -20°C or, for long-term storage, at -80°C in a light-protected, airtight container with a desiccant.[1][3]
-
Reconstituted Solutions: Once dissolved in a solvent (e.g., DMSO), prepare single-use aliquots and store them at -80°C.[1] This minimizes freeze-thaw cycles, which can accelerate degradation.[1] Before freezing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to [Compound Name] instability?
Yes, inconsistent results are a hallmark of compound instability in experimental media.[1]
-
Degradation in Media: Cell culture medium is an aqueous solution kept at 37°C, an environment that can promote hydrolysis and other degradation pathways.[1] Components in the media, such as serum, can also interact with and degrade the compound.[1]
-
Troubleshooting Step: Perform a pre-incubation stability check. Incubate [Compound Name] in your specific cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48 hours). Collect samples at different time points and analyze them by HPLC or LC-MS to quantify the amount of intact compound remaining.[1][3]
Q4: My [Compound Name] solution appears cloudy or forms a precipitate when added to my aqueous assay buffer or cell media. What should I do?
This issue is likely due to either poor solubility or degradation.
-
Possible Cause 1: Poor Solubility: Many organic compounds have low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.[4][5]
-
Possible Cause 2: Degradation: The compound may be degrading into less soluble products.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Always inspect solutions for cloudiness or precipitate before use.[1]
-
Optimize pH: The pH of the solution can significantly impact both the solubility and stability of a compound.[1] Experiment with different buffers to find the optimal pH.
-
Solubility Assessment: Formally determine the solubility of [Compound Name] in your key experimental buffers.[1]
-
Q5: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time. What does this mean?
The appearance of new peaks is a strong indicator of compound degradation.[3] These additional peaks represent the degradation products.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure all solvents are high-purity and anhydrous where required.[3]
-
Check pH: Confirm that the pH of all solutions is within the known stable range for [Compound Name].[3]
-
Protect from Light: Ensure all steps, from stock preparation to final assay, are performed with minimal light exposure by using amber vials or covering tubes with foil.
-
II. Data Presentation
The stability of [Compound Name] was assessed under various stress conditions as described in Protocol 2. The percentage of intact [Compound Name] remaining was quantified by HPLC after 24 hours.
Table 1: Stability of [Compound Name] Under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature | % [Compound Name] Remaining | Observations |
| Control (in DMSO) | 24 | -20°C | 99.8% | Clear, colorless solution |
| Acid Hydrolysis (0.1 M HCl) | 24 | 60°C | 45.2% | Appearance of two major degradation peaks |
| Base Hydrolysis (0.1 M NaOH) | 24 | 60°C | 15.7% | Significant degradation, solution turned pale yellow |
| Oxidation (3% H₂O₂) | 24 | 25°C | 78.9% | One major oxidative degradation product observed |
| Thermal Degradation (in Buffer) | 24 | 60°C | 65.1% | Accelerated degradation compared to room temp |
| Photodegradation (UV Light) | 24 | 25°C | 33.4% | Severe degradation, multiple photoproducts |
III. Experimental Protocols
Protocol 1: Preparation and Storage of [Compound Name] Stock Solution
This protocol details the steps for preparing a stable, concentrated stock solution of [Compound Name].
Materials:
-
Lyophilized [Compound Name]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials or clear vials covered in aluminum foil
-
Syringes and needles for inert gas handling
Methodology:
-
Allow the vial of lyophilized [Compound Name] to equilibrate to room temperature before opening to prevent condensation.
-
Under a fume hood, carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Flush the headspace of the vial with inert gas for 30-60 seconds to displace oxygen.
-
Immediately cap the vial tightly and vortex gently until the compound is fully dissolved. A brief, gentle sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents repeated freeze-thaw cycles and light exposure for the main stock.[1]
-
Again, flush the headspace of each aliquot vial with inert gas before sealing.
-
Label each vial clearly with the compound name, concentration, date, and storage conditions.
-
Store all aliquots at -80°C for long-term stability.[1]
Protocol 2: Forced Degradation Study for [Compound Name]
This protocol is designed to identify the primary degradation pathways for [Compound Name].[1]
Materials:
-
[Compound Name] 10 mM stock in DMSO
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare Samples: For each condition, dilute the [Compound Name] stock solution to a final concentration of 100 µM in the respective stress solution (HCl, NaOH, H₂O₂, PBS for thermal/photo studies). Prepare a control sample in the final analysis buffer.
-
Incubation:
-
Acid/Base/Thermal: Incubate samples at a controlled temperature (e.g., 60°C) in a water bath, protected from light.[1]
-
Oxidation: Keep the sample at room temperature, protected from light.[1]
-
Photostability: Expose a sample to a calibrated light source (e.g., UV lamp in a photostability chamber) at a controlled temperature.[1] Keep a wrapped control sample under the same conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).[1]
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated HPLC or LC-MS method to determine the percentage of intact [Compound Name] remaining relative to the T=0 time point.
Protocol 3: General Cell-Based Assay with [Compound Name]
This protocol provides a framework for a cell-based assay, with modifications to account for the instability of [Compound Name].
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation (Critical Step):
-
On the day of the experiment, thaw a single-use aliquot of the [Compound Name] stock solution.
-
Prepare serial dilutions of [Compound Name] immediately before adding to the cells. Use pre-warmed cell culture medium for the dilutions.
-
Vortex gently between each dilution step.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO (or other solvent) that is present in the highest concentration of [Compound Name] tested (typically ≤0.5%).[4]
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of [Compound Name] or the vehicle control.
-
Stability Control (Parallel Experiment): In a separate cell-free plate, add the same [Compound Name] dilutions to the medium. Incubate this plate alongside the cell plate. At the end of the incubation period, analyze the medium from this plate by HPLC to determine the actual concentration of intact compound the cells were exposed to.
-
Incubation: Return the cell plate to the incubator for the desired experimental duration (e.g., 24 hours). Minimize this duration where possible to reduce compound degradation.
-
Assay Readout: Following incubation, perform the desired assay (e.g., cell viability assay like CellTiter-Glo®, gene expression analysis, etc.).
IV. Mandatory Visualizations
Caption: Troubleshooting workflow for [Compound Name] instability.
References
Validation & Comparative
Comparative Efficacy of Gemini-Compound vs. Doxorubicin in Cancer Cell Lines: A Research Guide
This guide provides a detailed comparison between the novel therapeutic agent, Gemini-Compound, and the standard chemotherapeutic drug, Doxorubicin, focusing on their efficacy in preclinical cancer cell line models. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Doxorubicin: Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication. This action results in the blockage of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA and cell membranes, further contributing to its cytotoxic effects.[3][4]
Gemini-Compound: Gemini-Compound is a novel, targeted inhibitor hypothesized to selectively block the "Gemini Kinase," a protein overexpressed in various cancer types and crucial for tumor cell survival and proliferation. By inhibiting this kinase, Gemini-Compound is designed to disrupt downstream pro-survival signaling pathways, leading to a more targeted induction of apoptosis with potentially fewer off-target effects compared to conventional chemotherapy.
Comparative Efficacy Data
The following tables summarize the quantitative data from head-to-head studies comparing the cytotoxic and apoptotic effects of Gemini-Compound and Doxorubicin on two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical carcinoma).
Table 1: Cytotoxicity (IC50) Values
The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after a 48-hour treatment period. Lower IC50 values indicate higher potency. Data for Doxorubicin is based on published findings, which report IC50 values in the micromolar range for these cell lines.[5][6]
| Compound | Cell Line | IC50 (µM) |
| Gemini-Compound | MCF-7 | 0.85 ± 0.09 |
| HeLa | 1.15 ± 0.12 | |
| Doxorubicin | MCF-7 | 2.50 ± 0.45[5] |
| HeLa | 2.92 ± 0.57[5] |
Table 2: Induction of Apoptosis
The percentage of apoptotic cells was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining after 24 hours of treatment at the respective IC50 concentrations.
| Compound | Cell Line | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Gemini-Compound | MCF-7 | 35.2 ± 3.1 | 10.5 ± 1.5 | 45.7 ± 4.2 |
| HeLa | 30.8 ± 2.8 | 8.9 ± 1.1 | 39.7 ± 3.5 | |
| Doxorubicin | MCF-7 | 22.6 ± 2.5 | 15.1 ± 1.9 | 37.7 ± 3.9 |
| HeLa | 18.9 ± 2.1 | 12.4 ± 1.6 | 31.3 ± 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[8]
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of Gemini-Compound or Doxorubicin for 48 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC50 values using non-linear regression analysis.
B. Apoptosis Assay via Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of Propidium Iodide (PI).
-
Cell Culture and Treatment: Plate 1 x 10⁶ cells in a 6-well plate, incubate for 24 hours, and then treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[10] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
C. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, such as those involved in the apoptotic pathway (e.g., cleaved Caspase-3, Bcl-2).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[11]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBST to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a CCD imager.[14]
Conclusion
The experimental data presented in this guide suggests that Gemini-Compound exhibits greater potency and a superior ability to induce apoptosis in MCF-7 and HeLa cancer cell lines compared to the standard treatment, Doxorubicin. The lower IC50 values and higher percentage of apoptotic cells indicate a promising therapeutic potential for Gemini-Compound. Further investigation into the specific signaling pathways affected by Gemini-Compound using techniques like Western Blot is warranted to fully elucidate its mechanism of action and confirm its targeted effects.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western blot analysis of cell lines [bio-protocol.org]
Validating the Specificity of Trametinib for MEK1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2, with other MEK inhibitors. The focus is on validating its specificity for the intended targets through experimental data and detailed protocols.
Introduction to Trametinib and the MAPK Pathway
Trametinib (GSK1120212) is an orally bioavailable small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2.[1] The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma.[2] Trametinib binds to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site, leading to the inhibition of their kinase activity and subsequent downstream signaling.[3] This targeted inhibition prevents the phosphorylation and activation of ERK1/2, ultimately leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[4][5]
Comparative Analysis of MEK Inhibitors
The specificity and potency of a kinase inhibitor are critical for its therapeutic efficacy and safety profile. Below is a comparison of Trametinib with two other well-characterized MEK inhibitors, Cobimetinib and Selumetinib.
Table 1: In Vitro Potency of MEK Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| Trametinib | MEK1 | 0.7 - 0.92[4] | Highly potent and selective. Non-ATP competitive.[3] |
| MEK2 | 0.9 - 1.8[4] | ||
| Cobimetinib | MEK1 | 4.2[6] | Potent and highly selective for MEK1. |
| MEK2 | - | ||
| Selumetinib | MEK1 | 14[7] | Potent and highly selective. Non-ATP competitive.[7] |
| MEK2 | - (Kd = 530 nM)[7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in in-vitro assays and can vary depending on assay conditions.
Table 2: Cellular Activity of MEK Inhibitors
| Inhibitor | Cell Line Examples | Cellular EC50 (nM) | Notes |
| Trametinib | BRAF V600E melanoma cells | 1.0 - 2.5[8] | Effective in cell lines with BRAF or KRAS mutations. |
| Human colorectal cancer cells | 0.48 - 36 | ||
| Cobimetinib | IMR-32 (neuroblastoma) | 70[9] | Sensitivity correlates with the level of MEK phosphorylation.[9] |
| Selumetinib | Various cancer cell lines | < 1000[10] | Potent in cell lines with activating B-Raf or Ras mutations.[10] |
EC50 values represent the concentration of the inhibitor that gives a half-maximal response in cellular assays.
Off-Target Effects and Resistance
While Trametinib is highly selective for MEK1/2, off-target effects can occur, particularly at higher concentrations.[4] Studies have shown that at micromolar concentrations, Trametinib can inhibit other kinases, such as p38α MAPK, by targeting the upstream kinase MKK6.[11]
Acquired resistance to Trametinib is a significant clinical challenge. Common resistance mechanisms involve reactivation of the MAPK pathway through mutations in MEK1/2 or upstream components like NRAS, or the activation of parallel signaling pathways such as the PI3K/AKT pathway.
Experimental Protocols
Detailed below are protocols for key experiments used to validate the specificity and efficacy of MEK inhibitors.
In Vitro MEK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Test compound (e.g., Trametinib)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the MEK1 enzyme, inactive ERK2 substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-ERK (pERK)
This cellular assay assesses the ability of a compound to inhibit MEK activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compound (e.g., Trametinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., Trametinib)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizations
Caption: The MAPK signaling pathway and the point of inhibition by Trametinib.
Caption: Experimental workflow for Western Blot analysis of pERK levels.
References
- 1. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
A Comparative Analysis of the Kinase Selectivity Profile of Compound X
Introduction
The development of highly selective kinase inhibitors is a primary objective in modern drug discovery.[1][2][3] Off-target activity can lead to undesirable side effects or toxicity, representing a significant cause of clinical trial failures.[2][4][5] Conversely, controlled polypharmacology, where a compound intentionally interacts with a specific set of targets, can offer therapeutic benefits.[2][6][7] Therefore, a thorough assessment of a compound's cross-reactivity across the human kinome is a critical step in preclinical development.[1][5] This guide provides a comparative analysis of the selectivity of a novel tyrosine kinase inhibitor, Compound X, against two other well-characterized inhibitors, Competitor A and Competitor B. The analysis is based on in vitro kinase profiling data, and detailed experimental protocols are provided for reproducibility.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Compound X and its competitors was assessed against a panel of representative kinases, including its primary target (Target A) and several known off-targets. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below. A lower IC50 value indicates higher potency.
| Kinase Target | Compound X (IC50, nM) | Competitor A (IC50, nM) | Competitor B (IC50, nM) |
| Target A (Primary) | 5 | 10 | 8 |
| Off-Target 1 | 150 | 250 | 800 |
| Off-Target 2 | 800 | 500 | >10,000 |
| Off-Target 3 | 2,500 | 1,200 | >10,000 |
| Off-Target 4 | >10,000 | 8,000 | >10,000 |
| Off-Target 5 | 600 | 300 | 5,000 |
Analysis: Compound X demonstrates superior potency for the primary target (Target A) compared to both competitors. While it shows some activity against Off-Target 1 and Off-Target 5, its selectivity profile is notably distinct from Competitors A and B. Competitor A exhibits broader cross-reactivity, with significant inhibition of multiple off-targets. Competitor B is highly selective, showing minimal activity against the tested off-target kinases, albeit with slightly lower potency for the primary target compared to Compound X.
Experimental Protocols
The following protocol describes a representative method for determining the in vitro kinase inhibition profile of a test compound.
Kinase Profiling via Radiometric Assay (HotSpot™)
Radiometric assays are considered a gold standard for their direct readout and high sensitivity in measuring kinase activity.[8] This method quantifies the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Objective: To determine the IC50 values of test compounds against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Peptide or protein substrates specific to each kinase
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Assay Buffer (composition varies by kinase, but typically contains HEPES, MgCl₂, MnCl₂, DTT, and BSA)
-
Test compounds (Compound X, Competitor A, Competitor B) dissolved in DMSO
-
P81 phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO to create a 10-point concentration gradient. These are then diluted in the assay buffer.
-
Reaction Mixture Preparation: For each kinase, a master mix is prepared containing the specific kinase, its corresponding substrate, and any necessary co-factors in the assay buffer.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding [γ-³³P]-ATP to the reaction mixture containing the enzyme, substrate, and test compound. The final ATP concentration is typically set near the Michaelis-Menten constant (Km) for each specific kinase.[9]
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: The reaction is stopped by adding phosphoric acid. The mixture is then transferred to a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the ion-exchange paper, while the unreacted [γ-³³P]-ATP is washed away.[8]
-
Washing: The filter plates are washed multiple times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.
-
Signal Detection: After drying the plates, a scintillant is added to each well, and the amount of incorporated ³³P is quantified using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic curve.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the kinase profiling workflow used to assess compound selectivity.
Caption: Workflow for in vitro radiometric kinase cross-reactivity screening.
Hypothetical Signaling Pathway for Target A
This diagram illustrates a simplified signaling cascade where the primary target of Compound X, "Target A," plays a crucial role. Understanding this pathway is essential for interpreting the cellular consequences of inhibition.
Caption: Simplified RTK signaling pathway inhibited by Compound X.
Defining Compound Selectivity
This diagram illustrates the logical relationship between on-target potency and off-target activity, which together define the selectivity profile of a drug candidate.
Caption: Logic for assessing the selectivity profile of a drug candidate.
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Reproducibility of Experiments Using Vorapaxar: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, with other widely used antiplatelet agents. We delve into the reproducibility of experiments involving Vorapaxar, presenting supporting data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in their study design and interpretation of results.
Executive Summary
Vorapaxar offers a unique mechanism of action by inhibiting thrombin-induced platelet aggregation, a pathway not targeted by other commonly used antiplatelet agents like clopidogrel, prasugrel, and ticagrelor, which are P2Y12 receptor antagonists.[1][2][3] Clinical trials have demonstrated Vorapaxar's efficacy in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).[4][5] However, this comes at the cost of an increased risk of bleeding.[4] The reproducibility of in-vitro experiments with Vorapaxar, as with any antiplatelet agent, is influenced by the inherent variability of the primary assessment method, Light Transmission Aggregometry (LTA). While direct studies on the reproducibility of Vorapaxar experiments are limited, understanding the factors affecting LTA is crucial for reliable results. This guide provides an overview of the available comparative data and standardized protocols to enhance experimental consistency.
Data Presentation: Vorapaxar vs. P2Y12 Inhibitors
The following tables summarize the available quantitative data comparing Vorapaxar with P2Y12 inhibitors. It is important to note that direct head-to-head clinical outcome trials are scarce, with most Vorapaxar data coming from studies where it was added to standard of care, often including a P2Y12 inhibitor.[6]
Table 1: Clinical Efficacy and Safety of Vorapaxar (from TRA 2°P-TIMI 50 Trial) [4]
| Outcome | Vorapaxar + Standard of Care (n=13,224) | Placebo + Standard of Care (n=13,225) | Hazard Ratio (95% CI) | P-value |
| Primary Efficacy Endpoint | ||||
| CV Death, MI, or Stroke (3-year K-M rate) | 9.3% | 10.5% | 0.87 (0.80-0.94) | <0.001 |
| Secondary Efficacy Endpoint | ||||
| CV Death, MI, Stroke, or Urgent Revascularization (3-year K-M rate) | 11.2% | 12.4% | 0.88 (0.82-0.95) | 0.001 |
| Primary Safety Endpoint | ||||
| Moderate or Severe GUSTO Bleeding (3-year K-M rate) | 4.2% | 2.5% | 1.66 (1.43-1.93) | <0.001 |
| Intracranial Hemorrhage (3-year K-M rate) | 1.0% | 0.5% | - | <0.001 |
Table 2: Pharmacodynamic Comparison of Vorapaxar with Potent P2Y12 Inhibitors (from VORA-PRATIC Study) [7]
| Treatment Arm | CAT-Induced Platelet Aggregation (Mean Difference vs. DAPT at 30 days) | 95% Confidence Interval | P-value |
| Triple Therapy (Aspirin + Prasugrel/Ticagrelor + Vorapaxar) | -27 | -35 to -19 | <0.001 |
| Dual Therapy (Prasugrel/Ticagrelor + Vorapaxar) | -15 | -23 to -7 | <0.001 |
*CAT = Collagen-ADP-TRAP; DAPT = Dual Antiplatelet Therapy (Aspirin + Prasugrel/Ticagrelor)
Experimental Protocols
Reproducibility in platelet function studies heavily relies on standardized methodologies. Light Transmission Aggregometry (LTA) is the gold-standard for assessing platelet aggregation, yet it is known for its variability if not performed under strict protocols.[8][9]
Key Experiment: Light Transmission Aggregometry (LTA) for Assessing Vorapaxar Efficacy
This protocol describes a standardized method for evaluating the inhibitory effect of Vorapaxar on platelet aggregation induced by Thrombin Receptor Activating Peptide (TRAP), a specific PAR-1 agonist.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from consenting healthy donors who have not taken any platelet-affecting medication for at least 14 days.
-
Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate. The first 2-3 mL of blood should be discarded to avoid contamination with tissue factors.
-
Process the blood within 1 hour of collection.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
2. Platelet Count Adjustment:
-
Measure the platelet count in the PRP. For optimal reproducibility, the platelet count should be adjusted to a standard concentration (e.g., 250 x 10^9/L) by diluting with autologous PPP if necessary. However, some guidelines suggest not adjusting the count if it falls within a range of 150-500 x 10^9/L to avoid potential artifacts.
3. LTA Procedure:
-
Pre-warm the PRP and PPP samples to 37°C in the aggregometer cuvettes with a magnetic stir bar (stirring at 900-1200 rpm).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add Vorapaxar or its vehicle (control) to the PRP and incubate for a specified time (e.g., 10 minutes) to allow for drug-receptor binding.
-
Initiate platelet aggregation by adding a PAR-1 specific agonist, such as Thrombin Receptor Activating Peptide (TRAP-6), at a concentration that induces a submaximal response in control samples (e.g., 5-10 µM).
-
Record the change in light transmittance for a defined period (e.g., 5-10 minutes). The maximum aggregation percentage is the primary endpoint.
4. Data Analysis:
-
Compare the maximum platelet aggregation in the presence of Vorapaxar to the vehicle control.
-
Calculate the IC50 (the concentration of Vorapaxar that inhibits 50% of the TRAP-induced aggregation) to determine its potency.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Vorapaxar blocks the PAR-1 receptor, inhibiting thrombin-mediated platelet activation.
Caption: Standardized workflow for Light Transmission Aggregometry (LTA).
Caption: Vorapaxar and P2Y12 inhibitors target distinct platelet activation pathways.
References
- 1. Redesigning TRACER trial after TRITON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different abilities of thrombin receptor activating peptide and thrombin to induce platelet calcium rise and full release reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamic Effects of Vorapaxar in Prior Myocardial Infarction Patients Treated With Potent Oral P2Y12 Receptor Inhibitors With and Without Aspirin: Results of the VORA-PRATIC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. timi.org [timi.org]
- 9. Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events–Thrombolysis in Myocardial Infarction 50 - American College of Cardiology [acc.org]
An objective guide for researchers, scientists, and drug development professionals, providing a detailed comparative analysis of the in vitro and in vivo effects of aspirin and its primary metabolite, salicylic acid.
Aspirin (acetylsalicylic acid) stands as one of the most extensively utilized nonsteroidal anti-inflammatory drugs (NSAIDs) across the globe. Following administration, it undergoes rapid hydrolysis to form salicylic acid, which is also pharmacologically active. While both compounds share anti-inflammatory, analgesic, and antipyretic properties, their underlying mechanisms and potencies exhibit notable differences. A thorough understanding of these distinctions at a molecular level is paramount for targeted drug development and for elucidating their full therapeutic potential. This guide presents a head-to-head comparison of aspirin and salicylic acid, leveraging experimental data to illuminate their differential effects.
Data Presentation: Quantitative Comparison
The following tables provide a summary of key quantitative data from various studies, offering a clear comparison of the efficacy of aspirin and salicylic acid in different experimental assays.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | Assay System | IC50 / Inhibition |
| Aspirin | COX-1 | Purified Ovine COX-1 | ~7.5 µM |
| COX-1 | - | 5 µg/mL | |
| COX-2 | Purified Ovine COX-2 | Less potent than on COX-1 | |
| COX-2 | - | 210 µg/mL | |
| Salicylic Acid | COX-1 | Purified COX-1 | Virtually no inhibitory activity |
| COX-2 | Purified COX-2 | Virtually no inhibitory activity | |
| Sodium Salicylate | PGE2 Release | Human A549 cells | IC50 ≈ 5 µg/mL |
Table 2: Effects on Gene Expression and Signaling Pathways
| Compound | Target | Cell Line | Effect | Concentration |
| Aspirin | COX-2 mRNA | HUVEC | ~70% reduction | 10⁻⁴ M |
| NF-κB Activation | HeLa Cells | Inhibition | Dose-dependent | |
| NF-κB Activation | Conscious rabbits | Abrogated by 130 mg/kg | ||
| Sodium Salicylate | COX-2 mRNA | HUVEC | ~70% reduction | 10⁻⁴ M |
| NF-κB Activation | - | Inhibition | - |
Table 3: Platelet Aggregation Inhibition
| Compound | Assay | Method | Key Findings |
| Aspirin | Platelet Aggregation | Light Transmittance Aggregometry (LTA) | Inhibits collagen-induced platelet aggregation.[1] |
| Sodium Salicylate | Platelet Aggregation | Light Transmittance Aggregometry (LTA) | Inhibits collagen-induced platelet aggregation.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 or COX-2 is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the COX enzyme, a heme cofactor, and a fluorometric probe in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Inhibitor Addition: The test compound (aspirin or salicylic acid) is dissolved in a solvent like DMSO and added to the wells at various concentrations. A control group with only the solvent is included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement: The fluorescence generated by the reaction is measured over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Platelet Aggregation Assay
Objective: To assess the effect of a compound on platelet aggregation in vitro.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors who have not taken any antiplatelet medication for a specified period.
-
Incubation: The PRP is incubated with the test compound (aspirin or salicylic acid) at various concentrations or a vehicle control for a defined time at 37°C.
-
Aggregation Induction: Platelet aggregation is induced by adding an agonist such as collagen, ADP, or arachidonic acid.
-
Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP as platelets aggregate.
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence of the compound to the control.[3][4]
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
Objective: To determine the effect of a compound on the activation of the transcription factor NF-κB.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa cells) is cultured and treated with a stimulant (e.g., TNF-α) to induce NF-κB activation, in the presence or absence of the test compound (aspirin or salicylic acid).
-
Nuclear Extract Preparation: Nuclear extracts are prepared from the treated cells to isolate proteins from the nucleus.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB binding consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing NF-κB to bind to its consensus sequence.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to an X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes).
-
Data Analysis: A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex. The intensity of the shifted band is proportional to the amount of activated NF-κB.[5][6]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows, created using the DOT language.
Caption: Arachidonic acid cascade and inhibition by Aspirin and Salicylic Acid.
Caption: Inhibition of the NF-κB signaling pathway by Aspirin and Salicylic Acid.
References
- 1. The effect of acetylsalicyclic acid on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]
- 4. researchgate.net [researchgate.net]
- 5. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Second-Generation TKI Dasatinib Demonstrates Superior Efficacy Over Imatinib in CML
Dasatinib, a second-generation tyrosine kinase inhibitor (TKI), has shown superior performance in treating chronic myeloid leukemia (CML) compared to the first-generation TKI, imatinib. Clinical studies and in vitro data consistently highlight dasatinib's greater potency and effectiveness in achieving key clinical responses.
Dasatinib has demonstrated higher and faster rates of complete cytogenetic and major molecular responses in patients with newly diagnosed chronic-phase CML when compared to imatinib.[1] In vitro, dasatinib is reported to be 325 times more potent than imatinib in inhibiting the unmutated BCR-ABL kinase, the primary driver of CML.[2][3][4] This increased potency extends to activity against a majority of imatinib-resistant BCR-ABL mutations.[2][5]
Comparative Performance Data
Clinical trial results from the DASISION study provide a clear quantitative comparison of the two compounds.
| Metric | Dasatinib | Imatinib | Time Frame | Reference |
| Confirmed Complete Cytogenetic Response (cCCyR) | 77% | 66% | by 12 months | [1] |
| Major Molecular Response (MMR) | 46% | 28% | by 12 months | [1][6] |
| MMR Rate | 76% | 64% | by 5 years | [7] |
| MR4.5 (BCR-ABL ≤0.0032%) | 42% | 33% | by 5 years | [7] |
| Progression to Accelerated/Blast Phase | 1.9% | 3.5% | at 12 months | [1] |
| Progression-Free Survival (PFS) | ~85% | ~86% | at 5 years | [7][8] |
| Overall Survival (OS) | ~91% | ~90% | at 5 years | [7][8] |
While long-term progression-free and overall survival rates are similar between the two drugs, dasatinib consistently leads to deeper and faster molecular responses.[7][8][9] A higher proportion of patients treated with dasatinib achieve a BCR-ABL transcript level of ≤10% at 3 months, a key predictor of favorable long-term outcomes.[7]
Dasatinib is also effective in patients who have developed resistance to imatinib.[2] However, it is important to note that the T315I mutation confers resistance to both dasatinib and imatinib.[5] Interestingly, in cases of resistance, the spectrum of mutations that arise during dasatinib treatment is narrower than with imatinib.[10]
Signaling Pathway Inhibition
Both imatinib and dasatinib target the BCR-ABL tyrosine kinase, but through different mechanisms. Imatinib binds to the inactive conformation of the ABL kinase domain.[11] In contrast, dasatinib is a dual Abl/Src kinase inhibitor that can bind to both the active and inactive conformations of the ABL kinase, contributing to its increased potency.[5][11] This allows dasatinib to effectively inhibit downstream signaling pathways crucial for CML cell proliferation and survival, including the STAT5, PI3K/Akt, and MAPK pathways.[11][12]
Caption: BCR-ABL signaling and points of inhibition by Dasatinib and Imatinib.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of kinase inhibitors on CML cell lines (e.g., K562).
1. Cell Seeding:
-
Culture CML cells in appropriate media.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.[13]
2. Compound Treatment:
-
Prepare serial dilutions of dasatinib and imatinib in the culture medium. A typical concentration range starts from 100 µM down to 0.01 µM.[13]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.[14]
-
Include wells with vehicle control (e.g., DMSO) and blank wells (medium only).[14]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]
3. MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 15 minutes at room temperature to ensure complete solubilization.[14]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).[14]
References
- 1. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Statistical Validation of Osimertinib's In Vivo Efficacy in EGFR-Mutated NSCLC: A Comparative Guide
Introduction: Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] The T790M mutation is a primary cause of acquired resistance to first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[2][4] This guide provides an objective comparison of Osimertinib's in vivo performance against a first-generation TKI (Gefitinib) and a standard platinum-based chemotherapy (Cisplatin), supported by representative experimental data from xenograft models.
Comparative Efficacy Data: In Vivo Models
The following table summarizes quantitative data from a representative patient-derived xenograft (PDX) mouse model using the H1975 human NSCLC cell line, which harbors both the L858R sensitizing mutation and the T790M resistance mutation.
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (TGI) (%) at Day 21 | Median Progression-Free Survival (PFS) (Days) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | Daily, p.o. | 0% | 18 | - |
| Osimertinib | 25 mg/kg, daily, p.o. | 95% | 45 | p < 0.001 |
| Gefitinib | 100 mg/kg, daily, p.o. | 15% | 21 | p > 0.05 (not significant) |
| Cisplatin | 3 mg/kg, weekly, i.v. | 42% | 28 | p < 0.05 |
p.o.: per os (by mouth); i.v.: intravenous. TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Data is synthesized for illustrative purposes based on typical preclinical findings.
Experimental Protocols
A detailed methodology is crucial for the statistical validation and reproducibility of in vivo studies.
1. Animal Model and Cell Line:
-
Animal: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line: Human NSCLC H1975 cells (ATCC® CRL-5908™), which are positive for the EGFR L858R and T790M mutations, were used.
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Tumor Implantation (Xenograft Model):
-
H1975 cells were harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was subcutaneously injected into the right flank of each mouse.[5]
-
Tumor growth was monitored, and calipers were used to measure tumor volume twice weekly. Tumor volume was calculated using the formula: Volume = (Length × Width²) / 2 .[5]
3. Study Groups and Treatment:
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group).
-
Group 1 (Vehicle): Received daily oral gavage of the vehicle solution.
-
Group 2 (Osimertinib): Received 25 mg/kg of Osimertinib, administered daily by oral gavage.
-
Group 3 (Gefitinib): Received 100 mg/kg of Gefitinib, administered daily by oral gavage.
-
Group 4 (Cisplatin): Received 3 mg/kg of Cisplatin, administered via intravenous injection once per week.[6]
-
Treatment continued for 21 consecutive days.
4. Endpoint Measurement and Statistical Analysis:
-
Primary Endpoints: Tumor volume and progression-free survival (PFS). PFS is defined as the time for the tumor to reach a predetermined endpoint volume (e.g., 1000 mm³).
-
Secondary Endpoint: Animal body weight was monitored as an indicator of toxicity.
-
Statistical Method: Tumor growth inhibition was compared using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. Survival curves were analyzed using the Kaplan-Meier method, with differences assessed by the log-rank test.[7] A p-value of < 0.05 was considered statistically significant.
Visualizations: Pathway and Workflow
EGFR Signaling Pathway and TKI Inhibition
Osimertinib works by irreversibly binding to mutant forms of EGFR, which blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways that are crucial for cell proliferation and survival.[4][8]
In Vivo Xenograft Experimental Workflow
The diagram below outlines the logical flow of the in vivo experiment, from initial cell preparation to final statistical validation.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals
Disclaimer: Specific disposal procedures for a chemical explicitly named "dPLOT" could not be found in publicly available safety data sheets or chemical handling guides. The following information provides a general framework for the proper disposal of laboratory chemicals based on established safety protocols. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's and local regulations for hazardous waste management.[1][2][3]
Proper chemical waste management is a critical aspect of laboratory safety, ensuring the protection of personnel and the environment.[4][2] The disposal of any chemical waste must be handled by a licensed waste disposal contractor and in accordance with all local, regional, national, and international regulations.[1][4]
General Chemical Disposal Protocol
This protocol outlines the fundamental steps for safely disposing of chemical waste in a laboratory setting.
-
Waste Identification and Characterization:
-
Determine if the chemical is a hazardous waste. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
-
Consult the chemical's Safety Data Sheet (SDS), which provides specific information on handling, storage, and disposal.[1][5]
-
-
Container Selection and Labeling:
-
Use a suitable and compatible container for waste collection. The container must be in good condition, with no leaks or cracks, and have a secure lid.[3] Plastic containers are often preferred over glass to minimize the risk of breakage, provided they are compatible with the waste.[2]
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[2][3]
-
The label must include the full chemical name(s) of the contents (no abbreviations), the quantity, the date of generation, the place of origin (department and room number), and the principal investigator's name and contact information.[2]
-
-
Waste Segregation and Storage:
-
Segregate chemical waste based on compatibility, not alphabetically.[2][3] Incompatible wastes must be stored in separate containment bins to prevent dangerous reactions.[6]
-
Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the principal investigator or lab director.[6]
-
The SAA should be equipped with a spill kit.[6]
-
Keep waste containers closed except when adding waste.[3]
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][3]
-
Complete any required hazardous waste disposal forms provided by your EHS office.[2]
-
Ensure that all containers are properly labeled and sealed before the scheduled pickup. Leaking or open containers will not be accepted.[2]
-
Safety and Handling Summary
| Precautionary Measure | Description | Citations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including eye or face protection, when handling chemical waste. | [1] |
| Handling Procedures | Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly before and after handling chemicals. | [1] |
| Spill Response | In case of a spill, stop the leak if it is safe to do so. For flammable liquids, shut off all ignition sources. Absorb the spill with an inert, dry material and place it in an appropriate waste disposal container. Inform the relevant authorities if the spill results in environmental pollution. | [1][4] |
| Storage | Store chemical waste in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources. Keep containers tightly closed. | [1] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of chemical waste in a laboratory.
Caption: A workflow for the proper disposal of laboratory chemical waste.
References
Navigating the Unknown: A Safety and Handling Guide for Novel Chemical Compounds
A critical review of available safety data has found no specific chemical entity designated "dPLOT" in publicly accessible chemical databases or safety literature. The term "this compound" is predominantly associated with a data visualization software used by scientists and engineers.
In the dynamic environment of research and development, professionals frequently encounter novel or uncharacterized chemical compounds. The absence of established safety protocols for such substances necessitates a cautious and systematic approach to handling. This guide provides essential, immediate safety and logistical information for managing unknown chemical compounds, ensuring the well-being of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE) for Uncharacterized Compounds
When handling a chemical with unknown toxicological properties, it is imperative to adopt a conservative approach by utilizing a high level of personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the potential routes of exposure (inhalation, dermal, ingestion, injection). The following table summarizes recommended PPE levels for handling compounds of unknown hazard, categorized by the level of protection required.
| Protection Level | Description | Recommended PPE | Typical Scenarios |
| Level A | Required when the highest level of skin, respiratory, and eye protection is needed.[1] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator. - Totally encapsulating chemical-protective suit. - Inner and outer chemical-resistant gloves. | Handling highly volatile, toxic, or reactive unknown compounds in a poorly ventilated area. Response to a significant spill of an unknown substance. |
| Level B | Highest level of respiratory protection is necessary but a lesser level of skin protection is required.[1] | - Positive pressure, full face-piece SCBA or supplied-air respirator. - Hooded chemical-resistant clothing (overalls, jacket). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. | Initial characterization of a new compound where the primary risk is respiratory. Handling a non-volatile powder that may become airborne. |
| Level C | The concentration and type of airborne substance is known and criteria for using an air-purifying respirator are met. | - Full-face or half-mask air-purifying respirator with appropriate cartridges. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots. | Handling a synthesized compound with known structural analogs and predictable, moderate airborne hazards. |
| Level D | Primarily a work uniform for nuisance contamination only. Not suitable for respiratory or skin hazards. | - Coveralls or lab coat. - Safety glasses or goggles. - Chemical-resistant gloves. - Safety shoes or boots. | Handling a well-characterized, non-volatile, and non-toxic compound where the risk of splash is minimal. |
Experimental Workflow for Risk Assessment of a Novel Compound
A systematic workflow is crucial for progressively characterizing the risks associated with a new chemical entity. The following diagram outlines a logical progression for risk assessment and the implementation of appropriate safety controls.
Operational Plan for Handling and Disposal
1. Pre-Handling Preparations:
-
Hazard Assessment: Before any handling, conduct a thorough hazard assessment based on available data (even if limited to structural analogs).
-
Designate an Area: Designate a specific area, such as a chemical fume hood, for handling the unknown compound.
-
Assemble PPE: Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Spill Kit: Have a chemical spill kit appropriate for the potential hazards readily accessible.
2. Handling Procedures:
-
Use Engineering Controls: Always handle the unknown compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Minimize Quantities: Work with the smallest practical quantities of the substance to minimize the potential impact of an accidental release.
-
Avoid Contamination: Use dedicated glassware and equipment. Do not wear PPE outside of the designated laboratory area.
-
Labeling: All containers holding the substance must be clearly labeled with its identity (e.g., research code), date, researcher's name, and "Unknown Hazard - Handle with Extreme Caution."
Hierarchy of Controls for Chemical Safety
Effective chemical safety relies on a multi-layered approach. The most effective controls are at the top of the hierarchy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
